molecular formula C16H14N2O B3045348 4-(Quinolin-2-ylmethoxy)aniline CAS No. 105326-95-2

4-(Quinolin-2-ylmethoxy)aniline

Katalognummer: B3045348
CAS-Nummer: 105326-95-2
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: GAJJBSCMLWJMKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(Quinolin-2-ylmethoxy)aniline, with the molecular formula C16H14N2O and a molecular weight of 250.30 g/mol, is a high-purity chemical intermediate essential for advanced research and development . This compound features a unique structure combining an aniline group with a quinolin-2-ylmethoxy moiety, a pharmacophore recognized for its significant biological potential. The quinoline scaffold is a privileged structure in medicinal chemistry, known for contributing to a wide spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties . Specifically, derivatives containing the (quinolin-2-ylmethoxy) group have been investigated as potent inhibitors of leukotriene biosynthesis, showcasing their value in developing therapeutic agents for conditions such as asthma, inflammatory diseases, and allergic disorders . As such, 4-(Quinolin-2-ylmethoxy)aniline serves as a critical building block for synthetic chemists, particularly in the construction of more complex molecules for pharmaceutical discovery, agrochemical research, and material science. It is supplied with a purity of not less than 98% and should be stored at 20°C to maintain stability . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to handle this compound with appropriate safety precautions in a professionally controlled environment.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(quinolin-2-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c17-13-6-9-15(10-7-13)19-11-14-8-5-12-3-1-2-4-16(12)18-14/h1-10H,11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJJBSCMLWJMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372665
Record name Benzenamine, 4-(2-quinolinylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105326-95-2
Record name Benzenamine, 4-(2-quinolinylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-(Quinolin-2-ylmethoxy)aniline" synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Scalable Synthesis and Characterization of 4-(Quinolin-2-ylmethoxy)aniline

Abstract This technical guide details the robust synthesis and characterization of 4-(Quinolin-2-ylmethoxy)aniline (CAS: 34954-19-3), a critical pharmacophore in the development of c-Met and VEGFR tyrosine kinase inhibitors (e.g., intermediates for Foretinib-like scaffolds). The protocol prioritizes regioselectivity and scalability, utilizing a convergent etherification-reduction strategy. We address common synthetic challenges, including N- vs. O-alkylation competition and quinoline ring hydrogenation, providing a self-validating workflow for research and process chemists.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a quinoline ring linked to an aniline moiety via a methylene-ether bridge. A convergent approach is most efficient, disconnecting the ether bond to reveal two stable precursors: 2-(chloromethyl)quinoline and 4-nitrophenol .

Strategic Rationale:

  • Linker Formation: The ether linkage is best formed via nucleophilic substitution (

    
    ) using a phenoxide nucleophile. Using 4-nitrophenol (rather than 4-aminophenol) eliminates the risk of competitive N-alkylation, ensuring exclusive O-alkylation.
    
  • Functional Group Interconversion: The nitro group serves as a masked amine, which is unmasked in the final step via chemoselective reduction. This prevents side reactions involving the free amine during the coupling step.

Graphviz Diagram: Retrosynthetic Logic

Retrosynthesis Target 4-(Quinolin-2-ylmethoxy)aniline (Target) NitroInter 4-(Quinolin-2-ylmethoxy)nitrobenzene (Key Intermediate) Target->NitroInter Reduction (-NO2 -> -NH2) Precursor1 2-(Chloromethyl)quinoline (Electrophile) NitroInter->Precursor1 Etherification (S_N2) Precursor2 4-Nitrophenol (Nucleophile) NitroInter->Precursor2 Etherification (S_N2)

Figure 1: Retrosynthetic disconnection strategy preventing N-alkylation by using a nitro-precursor.

Part 2: Detailed Synthetic Protocol

Step 1: Preparation of 2-(Chloromethyl)quinoline (Optional)

Note: This reagent is commercially available. If synthesizing de novo from 2-methylquinoline (Quinaldine), avoid radical halogenation with NCS/benzoyl peroxide due to poor selectivity. The Trichloroisocyanuric Acid (TCCA) method is superior.

Step 2: Etherification (Coupling)

Reaction: 2-(Chloromethyl)quinoline + 4-Nitrophenol


 4-(Quinolin-2-ylmethoxy)nitrobenzene

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 4-nitrophenol (1.0 equiv) and anhydrous DMF (5-7 volumes).

  • Base Addition: Add anhydrous

    
      (1.5 equiv) in one portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Visual Cue: The solution typically turns bright yellow/orange.
    
  • Coupling: Add 2-(chloromethyl)quinoline hydrochloride (1.0 equiv) portion-wise (or free base if available). If using the HCl salt, increase base stoichiometry to 2.5 equiv.

  • Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1] The starting phenol should disappear.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (10 volumes) with vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the solid, wash copiously with water (to remove DMF/salts), and dry. Recrystallize from Ethanol or Acetonitrile if purity is <95%.

Critical Insight:

  • Temperature Control: Do not exceed 80°C. Higher temperatures promote degradation of the chloromethylquinoline and formation of tarry byproducts.

  • Solvent Choice: DMF or DMAc is preferred over Acetone for solubility reasons, allowing higher concentration and faster kinetics.

Step 3: Chemoselective Reduction

Reaction: 4-(Quinolin-2-ylmethoxy)nitrobenzene


 4-(Quinolin-2-ylmethoxy)aniline

Method A: Iron/Ammonium Chloride (Recommended for Lab Scale) Why: Avoids hydrogenation of the quinoline ring (1,2,3,4-tetrahydroquinoline formation) which is a risk with catalytic hydrogenation (


).
  • Setup: Suspend the nitro intermediate (1.0 equiv) in Ethanol:Water (4:1 ratio).

  • Reagents: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reaction: Reflux vigorously (

    
    ) for 2–4 hours.
    
  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water and brine. Dry over

    
     and concentrate to yield the off-white solid aniline.
    

Method B: Catalytic Hydrogenation (Industrial Scale)

  • Catalyst: 5% Pt/C (sulfided) or Raney Nickel is preferred over Pd/C to prevent ring reduction.

  • Conditions: 1 atm

    
    , MeOH, RT.
    

Graphviz Diagram: Synthetic Workflow

SynthesisWorkflow Start Start: Reagents Prep Step1 Coupling: DMF, 60°C, 4h Start->Step1 Mix Reactants Quench Quench: Ice-Water Step1->Quench Completion Inter Intermediate: Nitro Ether Solid Quench->Inter Precipitation Step2 Reduction: Fe/NH4Cl, Reflux Inter->Step2 Purified Solid Final Final Product: Aniline Step2->Final Filter & Conc.

Figure 2: Step-by-step synthetic workflow from reagents to final aniline.

Part 3: Characterization & Quality Control

Trustworthiness in synthesis relies on rigorous characterization.[2] The following data confirms the structure.

Table 1: Key Characterization Data

TechniqueParameterExpected ResultStructural Assignment
HPLC Purity>98% (Area %)Single peak at retention time distinct from nitro precursor.
MS (ESI+) m/z251.1

Matches Formula

.
1H NMR

5.30-5.40
Singlet (2H)

linker. Key diagnostic peak.
1H NMR

6.60-6.90
Doublet (2H, J~8Hz)Phenylene protons ortho to

.
1H NMR

8.20-8.40
Doublet (1H)Quinoline H4 or H8 (deshielded).
Appearance Physical StateOff-white/Beige SolidOxidation leads to browning; store under inert gas.

NMR Interpretation Guide:

  • The Linker Singlet: The methylene protons between the quinoline and the oxygen are the most critical indicator of successful coupling. If this peak is split or shifted significantly, suspect N-alkylation or hydrolysis.

  • The Aniline Doublets: Look for the characteristic AA'BB' pattern of the para-substituted benzene ring. The upfield shift of the protons ortho to the amine (approx 6.6 ppm) confirms successful reduction of the nitro group.

Part 4: Troubleshooting & Optimization

Issue 1: Low Yield in Coupling Step

  • Cause: Hydrolysis of 2-(chloromethyl)quinoline by trace water in DMF.

  • Solution: Dry DMF over molecular sieves (4Å) before use. Ensure

    
     is anhydrous.
    

Issue 2: Impurity at M+4 (Mass Spec)

  • Cause: Over-reduction of the quinoline ring (Tetrahydroquinoline formation).

  • Solution: Switch from Pd/C to Fe/NH4Cl or

    
     reduction methods. If using hydrogenation, poison the catalyst or stop strictly at 1 equivalent of 
    
    
    
    uptake.

Issue 3: Product Coloration

  • Cause: Anilines are prone to oxidation.

  • Solution: Store the final product in amber vials under Argon at -20°C. Recrystallize from Toluene/Heptane if darkening occurs.

References

  • Patent US5274096A : Process for preparing 1-(p-chlorobenzyl)-1-[4-(quinolin-2-ylmethoxy)phenyl]hydrazine. (Describes the TCCA synthesis of chloromethylquinoline and subsequent coupling). Link

  • Journal of Organic Chemistry : Synthesis of quinolines via Friedländer and other methods. (General background on quinoline stability and functionalization). Link

  • Beilstein Journal of Organic Chemistry : Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines. (Context on quinoline ring reactivity). Link

  • PubChem Compound Summary : 4-(Quinolin-2-ylmethoxy)aniline.[2] (Chemical and Physical Properties).[1][2][3][4][5][6][7][8][9][10][11] Link

Sources

"4-(Quinolin-2-ylmethoxy)aniline" CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(Quinolin-2-ylmethoxy)aniline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and leukotriene biosynthesis inhibitors.

CAS Registry Number: 34954-19-3 Chemical Class: Quinoline-Ether-Aniline Conjugate Primary Application: Pharmacophore Scaffold for Kinase Inhibitor Development

Executive Summary

4-(Quinolin-2-ylmethoxy)aniline is a "privileged structure" in medicinal chemistry, serving as a bifunctional building block. It combines a lipophilic, planar quinoline moiety (capable of


-

stacking within enzyme active sites) with a solvent-exposed aniline handle, linked by a flexible methoxy spacer. This specific geometry allows the molecule to span the ATP-binding pocket of kinases (e.g., VEGFR, PDGFR) or the active sites of leukotriene enzymes (e.g., 5-LOX), making it a high-value intermediate for multi-target drug discovery.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 4-(Quinolin-2-ylmethoxy)aniline
CAS Number 34954-19-3
Molecular Formula

Molecular Weight 250.30 g/mol
SMILES Nc1ccc(OCC2=nc3ccccc3cc2)cc1
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in Ethanol; Insoluble in Water
pKa (Calculated) ~4.5 (Aniline nitrogen), ~4.9 (Quinoline nitrogen)
H-Bond Donors/Acceptors 1 Donor (

), 3 Acceptors (N, O, N)

Synthetic Methodology

The synthesis of 4-(Quinolin-2-ylmethoxy)aniline typically follows a convergent pathway involving the functionalization of quinaldine (2-methylquinoline) followed by an


 coupling with a protected phenol.
Reaction Scheme Visualization

Synthesispathway Start 2-Methylquinoline (Quinaldine) Inter1 2-(Chloromethyl)quinoline Start->Inter1 Radical Halogenation Coupling Coupling Reaction (K2CO3, DMF) Inter1->Coupling Reagent1 Trichloroisocyanuric acid or NCS Reagent1->Inter1 Inter2 N-[4-(Quinolin-2-ylmethoxy) phenyl]acetamide Coupling->Inter2 SN2 Substitution Partner 4-Acetamidophenol Partner->Coupling Hydrolysis Hydrolysis (KOH/EtOH, Reflux) Inter2->Hydrolysis Product 4-(Quinolin-2-ylmethoxy)aniline (CAS 34954-19-3) Hydrolysis->Product Deacetylation

Figure 1: Convergent synthesis route from 2-methylquinoline precursors.

Detailed Protocol
Step 1: Halogenation of Quinaldine
  • Reagents: 2-Methylquinoline, Trichloroisocyanuric acid (TCCA) or N-Chlorosuccinimide (NCS).

  • Conditions: Reflux in Acetonitrile or

    
     with a radical initiator (AIBN/Benzoyl Peroxide).
    
  • Mechanism: Free-radical substitution at the benzylic methyl group.

  • Critical Control Point: Monitor reaction time strictly to prevent over-chlorination to the gem-dichloro species.

Step 2: Ether Linkage Formation (

Coupling)
  • Reagents: 2-(Chloromethyl)quinoline (from Step 1), 4-Acetamidophenol (Paracetamol), Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or Acetonitrile (Anhydrous).

  • Procedure:

    • Dissolve 4-acetamidophenol (1.0 eq) in DMF.

    • Add

      
       (2.0 eq) and stir at RT for 30 min to generate the phenoxide anion.
      
    • Add 2-(chloromethyl)quinoline (1.1 eq) dropwise.

    • Heat to 60-80°C for 4-6 hours.

  • Why Acetamidophenol? Using 4-aminophenol directly can lead to N-alkylation side products. The acetyl group protects the nitrogen, ensuring exclusive O-alkylation.

Step 3: Deprotection (Hydrolysis)
  • Reagents: KOH or NaOH (10% aq), Ethanol.

  • Procedure: Reflux the intermediate amide in ethanolic base for 2-4 hours. The solution will clarify as the amide cleaves.

  • Workup: Pour into ice water. The free amine product precipitates as a solid.[1] Filter, wash with water, and recrystallize from Ethanol/Water.[2]

Mechanistic Pharmacophore Insight

This molecule is designed to interact with specific domains within a protein binding pocket.

Interaction Logic
  • Quinoline Tail (Hydrophobic Anchor): Occupies the deep hydrophobic pocket (e.g., the adenine binding region of ATP). The planar system allows for

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine gates).
  • Methoxy Linker (Spacer): Provides a rotational degree of freedom, allowing the molecule to adjust its conformation to fit the "gatekeeper" residue of the kinase.

  • Aniline Head (Warhead/H-Bonding): The primary amine is positioned at the solvent front. It serves as a nucleophile for further derivatization into ureas (common in drugs like Sorafenib or Lenvatinib) which form crucial hydrogen bond pairs with the Glu/Asp residues in the kinase hinge region.

Pharmacophore Quinoline Quinoline Ring (Hydrophobic Interaction) Linker Methoxy (-OCH2-) (Flexible Spacer) Quinoline->Linker Target Protein Binding Pocket Quinoline->Target Pi-Pi Stacking Aniline Aniline (-NH2) (H-Bond Donor / Warhead) Linker->Aniline Aniline->Target H-Bond to Hinge Region

Figure 2: Pharmacophore mapping of the molecule within a theoretical binding pocket.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be observed:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.40 (d, 1H, Quinoline H-4)
      
    • 
       7.50 – 8.10 (m, 5H, Quinoline aromatic system)
      
    • 
       6.80 (d, 2H, Aniline Ar-H, ortho to ether)
      
    • 
       6.55 (d, 2H, Aniline Ar-H, ortho to amine)
      
    • 
       5.30 (s, 2H, 
      
      
      
      )
    • 
       4.80 (br s, 2H, 
      
      
      
      , exchangeable with
      
      
      )
  • Mass Spectrometry (ESI+):

  • IR Spectroscopy:

    • 
       (Primary Amine stretching)
      
    • 
       (Aryl ether C-O stretch)
      

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (common to planar aromatics and anilines).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group (browning over time).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid dust inhalation.

References

  • Patent US5274096A: Process for preparing 1-(p-chlorobenzyl)-1-[4-(quinolin-2-ylmethoxy)phenyl]hydrazine.[3] (Describes the synthesis of the title compound as a key intermediate).

  • PubChem Compound Summary: 2-(4-methylquinolin-2-yl)aniline (Structural analog and property reference).

  • Journal of Medicinal Chemistry: Structure-Activity Relationships of Quinoline-Based Kinase Inhibitors. (General reference for quinoline pharmacophores in drug design).

Sources

A Comprehensive Technical Guide to the Biological Activity of Quinoline-Ether Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic therapeutic agents.[1][2] Its versatile chemical nature allows for extensive functionalization, leading to a wide array of pharmacological activities.[3][4] A particularly promising subclass is the quinoline-ether compounds, which are characterized by an ether linkage (R-O-R) attached to the quinoline ring system. This structural motif has been explored for the development of potent agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] This guide provides an in-depth technical overview of the biological activities of quinoline-ether compounds, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Part 1: Anticancer Activity of Quinoline-Ether Compounds

The search for novel, more effective, and selective anticancer agents is a continuous effort in drug discovery. Quinoline-ether derivatives have emerged as a significant class of compounds with potent antiproliferative activities against a range of cancer cell lines.[1][8]

Mechanisms of Action

The anticancer effects of quinoline-ether compounds are often attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival. Key mechanisms include the inhibition of crucial enzymes involved in cell signaling and DNA replication.

Protein kinases are pivotal enzymes that regulate a majority of cellular pathways, including cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[9] Certain quinoline-ether derivatives have been designed as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11] By blocking the ATP-binding site of these kinases, these compounds can halt the downstream signaling cascades that promote tumor cell proliferation and angiogenesis.[12]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation Quinoline-Ether Inhibitor Quinoline-Ether Inhibitor Quinoline-Ether Inhibitor->EGFR Inhibits Downstream Signaling (Ras/Raf/MEK/ERK) Downstream Signaling (Ras/Raf/MEK/ERK) P->Downstream Signaling (Ras/Raf/MEK/ERK) Activates Proliferation, Survival Proliferation, Survival Downstream Signaling (Ras/Raf/MEK/ERK)->Proliferation, Survival Promotes

Figure 1: Simplified EGFR signaling pathway and inhibition by quinoline-ether compounds.

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[10] Cancer cells, due to their high proliferative rate, are particularly dependent on these enzymes. Quinoline derivatives can act as topoisomerase "poisons," stabilizing the transient covalent complex between the enzyme and DNA.[13][14] This leads to the accumulation of DNA strand breaks, which ultimately triggers apoptosis (programmed cell death).[10]

Topoisomerase_Inhibition cluster_0 Normal Topoisomerase Action cluster_1 Inhibition by Quinoline-Ether Supercoiled_DNA Supercoiled DNA Topoisomerase Topoisomerase I/II Supercoiled_DNA->Topoisomerase Binds Cleaved_Complex Topoisomerase-DNA Cleavage Complex Topoisomerase->Cleaved_Complex Cleaves DNA Religated_DNA Relaxed DNA Cleaved_Complex->Religated_DNA Religation Stabilized_Complex Stabilized Cleavage Complex QE_Inhibitor Quinoline-Ether Inhibitor QE_Inhibitor->Stabilized_Complex Stabilizes DNA_Breaks DNA Strand Breaks & Apoptosis Stabilized_Complex->DNA_Breaks

Figure 2: Mechanism of topoisomerase inhibition by quinoline-ether compounds.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of quinoline-ether compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population in vitro.

Compound Class/DerivativeTarget Cancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Ether Hybrid (12e)MGC-803 (Gastric)1.38[8]
Quinoline-Chalcone Ether Hybrid (12e)HCT-116 (Colon)5.34[8]
Quinoline-Chalcone Ether Hybrid (12e)MCF-7 (Breast)5.21[8]
7-alkoxy-4-aminoquinoline (10g)Various human tumor lines< 1.0
2-(4-chlorophenyl)-6-hydroxyquinoline-4-carboxylic acid (M3)HCT-116 (Colon)15.3 (µg/mL)[12]
2-(4-chlorophenyl)-6-hydroxyquinoline-4-carboxylic acid (M3)HepG2 (Liver)43.62 (µg/mL)[12]
Experimental Protocols for Anticancer Activity Assessment

A stepwise approach from in vitro to in vivo assays is crucial for evaluating new anticancer agents.[4] Standardized in vitro assays provide initial data on cytotoxicity and mechanism of action.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinoline-ether compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add serial dilutions of Quinoline-Ether Compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 3-4 hours) C->D E 5. Solubilize Formazan Crystals (e.g., with DMSO) D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate Cell Viability and determine IC50 F->G

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Part 2: Antimicrobial Activity of Quinoline-Ether Compounds

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Quinoline-ether compounds have demonstrated promising activity against a range of pathogenic bacteria and fungi.[6][15]

Mechanisms of Action

The antimicrobial activity of quinoline compounds often involves the inhibition of essential bacterial enzymes or the disruption of cellular structures.

Similar to their anticancer mechanism, quinolones can target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death.[13][14] The ether linkage can be a key part of the pharmacophore that interacts with the enzyme-DNA complex.

Some quinoline derivatives exert their antimicrobial effect by disrupting the integrity of the bacterial cytoplasmic membrane. This can lead to the depolarization of the membrane potential and the leakage of essential intracellular components, such as ATP, ultimately causing cell death.[11] The lipophilic nature of the ether-linked side chains can facilitate insertion into and disruption of the lipid bilayer.[11]

Quantitative Analysis of Antimicrobial Activity

The potency of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[15]

Compound Class/DerivativeTarget MicroorganismMIC (µg/mL)Reference
2-sulfoether-4-quinoloneStaphylococcus aureus0.8 (µM)[15]
2-sulfoether-4-quinoloneBacillus cereus1.6 (µM)[15]
Quinoline-based hybrid (3ad)Staphylococcus aureus2[16]
Quinoline-hydroxyimidazolium hybrid (7b)Staphylococcus aureus2[17]
Quinoline-hydroxyimidazolium hybrid (7c)Cryptococcus neoformans15.6[17]
Facilely accessible quinoline derivative (6)Clostridium difficile1.0[15]
Experimental Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[6][18]

Protocol:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline-ether compound in the broth. This creates a range of concentrations across the plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or longer for fungi, under appropriate atmospheric conditions.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Broth_Microdilution_Workflow A 1. Prepare standardized microbial inoculum C 3. Inoculate wells with microbial suspension A->C B 2. Perform 2-fold serial dilution of compound in 96-well plate B->C D 4. Incubate plate at 37°C for 18-24 hours C->D E 5. Visually inspect for growth and determine MIC D->E

Figure 4: Workflow for the broth microdilution susceptibility test.

Part 3: Anti-inflammatory Activity of Quinoline-Ether Compounds

Chronic inflammation is implicated in a wide range of diseases, creating a demand for new anti-inflammatory drugs. Quinoline derivatives, including those with ether linkages, have been investigated for their potential to modulate inflammatory responses.[19][20]

Mechanisms of Action

The anti-inflammatory effects of quinoline-ether compounds can be attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. Potential targets include cyclooxygenase (COX) enzymes, phosphodiesterases (PDE4), and the production of pro-inflammatory cytokines like TNF-α and various interleukins.[18][21][22]

Inflammation_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Activation Macrophage Activation Inflammatory_Stimulus->Cell_Activation NFkB_Pathway NF-κB Pathway Cell_Activation->NFkB_Pathway COX2_iNOS_Expression Expression of COX-2 & iNOS NFkB_Pathway->COX2_iNOS_Expression Prostaglandins_NO Prostaglandins & Nitric Oxide COX2_iNOS_Expression->Prostaglandins_NO Inflammation Inflammation Prostaglandins_NO->Inflammation Quinoline_Ether Quinoline-Ether Compound Quinoline_Ether->NFkB_Pathway Inhibits Quinoline_Ether->COX2_iNOS_Expression Inhibits

Figure 5: Potential anti-inflammatory targets for quinoline-ether compounds.

Quantitative Analysis of Anti-inflammatory Activity

In vitro assays are commonly used for the initial screening of anti-inflammatory activity. One such assay measures the inhibition of protein denaturation, as denaturation of proteins is a well-documented cause of inflammation.

Compound Class/DerivativeAssayIC50 (µM)Reference
Pyrazolo[4,3-c]quinoline (2i)NO Production Inhibition0.19[23]
Pyrazolo[4,3-c]quinoline (2m)NO Production Inhibition0.22[23]
Tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6b)Carrageenan-induced paw edemaSignificant Activity[7]
Experimental Protocol for In Vitro Anti-inflammatory Assessment

This assay assesses the ability of a compound to prevent the denaturation of proteins (such as bovine serum albumin or egg albumin) induced by heat.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the quinoline-ether compound.

  • Control Preparation: A control solution is prepared with 2 mL of distilled water instead of the test compound.

  • Incubation: Incubate the mixtures at 37°C for 15-20 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5-10 minutes.

  • Cooling: After heating, allow the solutions to cool to room temperature.

  • Absorbance Measurement: Measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 Determine the IC50 value from the dose-response curve.

Part 4: Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline-ether compounds is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance potency and selectivity while minimizing toxicity. Key structural features that influence activity include:

  • Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline core are critical. For example, the presence of a cyano group at C-3 and alkoxy groups at C-7 in the quinoline ring have been shown to be important for optimal anticancer activity.[24]

  • The Ether Linkage: The length and flexibility of the ether-containing side chain can significantly impact how the molecule fits into the binding pocket of its target enzyme.

  • Terminal Groups: The chemical group at the distal end of the ether chain plays a vital role in target interaction. For instance, incorporating basic nitrogen atoms, such as in a piperazine ring, can be crucial for activity.[17]

Conclusion

Quinoline-ether compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents stems from their ability to interact with and inhibit a variety of critical biological targets. The modular nature of their synthesis allows for extensive structural modifications, providing a rich platform for the application of medicinal chemistry principles to optimize their therapeutic potential. Further investigation into their mechanisms of action and structure-activity relationships, coupled with advanced drug design strategies, will undoubtedly pave the way for the development of novel and effective quinoline-ether-based therapeutics.

References

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  • Özenver, N., Sönmez, N., Baran, M. Y., Uz, A., & Demirezer, L. Ö. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish journal of chemistry, 47(1), 152-165.
  • El-Sayed, M. A., Abbas, S. H., & El-Khrisy, E. A. M. (2025). The anticancer IC50 values of synthesized compounds. Journal of Molecular Structure, 1325, 139458.
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The Structure-Activity Relationship of 4-(Quinolin-2-ylmethoxy)aniline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) surrounding the 4-(Quinolin-2-ylmethoxy)aniline core. While direct and exhaustive SAR studies on this specific molecule are not extensively documented in publicly available literature, this paper synthesizes the vast body of research on analogous quinoline-based compounds to extrapolate and predict the key structural determinants of biological activity. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics derived from this versatile chemical scaffold. We will dissect the molecule into its three primary components—the quinoline ring, the methoxy linker, and the aniline moiety—to provide a granular analysis of how modifications to each can modulate pharmacological effects, drawing upon established principles from anticancer, anti-inflammatory, and kinase inhibition studies.[4][5][6][7]

Introduction: The Quinoline Moiety as a Pharmacophore

Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in numerous natural products and synthetic compounds with significant therapeutic value.[3][8] Its derivatives have demonstrated a remarkable diversity of biological activities, including but not limited to anticancer, antimalarial, anti-inflammatory, antibacterial, and antiviral properties.[2][8][9] The versatility of the quinoline ring system lies in its ability to engage in various non-covalent interactions with biological targets, such as π-π stacking, hydrogen bonding, and hydrophobic interactions.[1] Furthermore, the quinoline scaffold offers multiple positions for substitution, allowing for fine-tuning of the molecule's physicochemical properties and biological activity.[2][10]

The 4-(Quinolin-2-ylmethoxy)aniline structure combines the quinoline core with an aniline group through a flexible methoxy linker. This arrangement presents a compelling starting point for the development of targeted therapies. The aniline portion, in particular, is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.[5][11] This guide will systematically explore the SAR of this scaffold, providing a logical framework for analog design and optimization.

Core Structure Dissection and SAR Analysis

For the purpose of a systematic SAR analysis, the 4-(Quinolin-2-ylmethoxy)aniline molecule can be divided into three key regions:

  • Region A: The Quinoline Core

  • Region B: The Methoxy Linker

  • Region C: The Aniline Moiety

The following sections will delve into the known and extrapolated SAR for each of these regions.

Region A: The Quinoline Core - A Privileged Scaffold

The substitution pattern on the quinoline ring is a critical determinant of biological activity and target selectivity.[6]

  • Position 4: The 4-amino substitution is a well-established pharmacophore in numerous kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[5][12] The nitrogen atom at this position often forms a crucial hydrogen bond with the hinge region of the kinase domain. In the context of 4-(Quinolin-2-ylmethoxy)aniline, the aniline group is attached via a methoxy linker at the 2-position of the quinoline, which is a distinct substitution pattern. However, the general principle of the importance of substitution at the 4-position remains. For instance, in 4-anilinoquinolines, the aniline group directly at C-4 is crucial for activity.[12]

  • Positions 6 and 7: These positions are frequently modified to enhance potency and modulate physicochemical properties. The introduction of small, lipophilic groups or hydrogen bond donors/acceptors can significantly impact activity. For example, in a series of 4-anilinoquinoline-based EGFR inhibitors, the introduction of an alkoxy group at the 7-position was found to enhance antiproliferative activity.[10] Similarly, substitutions with groups like aminoacrylamides at the 6-position have been shown to be important for optimal antitumor activity in certain quinoline derivatives.[12]

  • Position 8: The 8-position of the quinoline ring can also be a key point for modification. For instance, 8-hydroxyquinoline is a known growth inhibitor of M. tuberculosis.[2] In other studies on 4-anilinoquinolines, the presence of a methoxy group at the 8-position has been shown to influence antitumor activity.[5]

Table 1: Hypothetical Impact of Quinoline Core Substitutions on Biological Activity (Extrapolated from Related Scaffolds)

Position of SubstitutionType of SubstituentPredicted Impact on ActivityRationale/Supporting Evidence from Analogs
C-4 Small hydrophobic groupsPotential for enhanced binding in hydrophobic pockets.SAR of various kinase inhibitors.
C-6 Electron-donating groups (e.g., OMe)May enhance activity.Observed in some antimalarial and antibacterial quinolines.[2][10]
C-6 Electron-withdrawing groups (e.g., Cl, Br)Variable effects; can enhance or decrease activity depending on the target.[2]Bromine at C-6 was found to be essential for activity improvement in some antimalarial hybrids.[2]
C-7 Flexible alkylamino side chainsCan enhance water solubility and antiproliferative action.[10]Introduction of such chains at position-7 of the quinoline nucleus has shown positive effects.[10]
C-7 Alkoxy groupsOften leads to increased potency.Important for optimal activity in some antitumor quinoline derivatives.[12]
C-8 Methoxy groupCan influence antitumor activity.Studies on 8-methoxy-4-anilinoquinolines have shown potent cytotoxic activities.[5]
Region B: The Methoxy Linker - A Bridge of Flexibility

The ether linkage between the quinoline core and the aniline moiety provides rotational flexibility, which can be crucial for optimal binding to a biological target.

The length and nature of the linker can significantly affect the molecule's conformational freedom and its ability to adopt the correct orientation within a binding site.

  • Varying the Linker: Replacing the methoxy group (-O-CH₂-) with longer or shorter alkyl chains, or introducing different functionalities (e.g., amide, thioether), would be a key area for SAR exploration. For instance, in a series of quinazoline derivatives, the length of the carbon chain linker was found to be optimal at four carbons for the highest dual inhibitory activity against certain kinases.[13]

  • Conformational Restriction: Introducing rigidity into the linker, for example, by incorporating it into a cyclic system, could lock the molecule into a more active (or inactive) conformation.

Region C: The Aniline Moiety - The Targeting Headgroup

The aniline ring is a common feature in compounds designed to target ATP-binding sites, particularly in protein kinases.[11] The substitution pattern on this ring is critical for potency and selectivity.

  • Para-Substitution: This is often the most impactful position for modification. In many 4-anilinoquinazoline and 4-anilinoquinoline series, para-substituents on the aniline ring interact with a specific hydrophobic pocket in the kinase domain.[5] The nature of this substituent (e.g., size, electronics, hydrogen bonding capacity) can dramatically alter activity. For example, in MEK inhibitors based on a 4-anilino-3-cyano-6,7-dialkoxyquinoline scaffold, the best activity was achieved when a phenyl or thienyl group was attached to the para-position of the aniline through a hydrophobic linker.[14]

  • Meta-Substitution: Meta-substituents can also influence activity, often by making additional contacts with the target protein or by altering the electronic properties of the aniline ring.

  • Ortho-Substitution: Ortho-substituents can introduce steric hindrance that may be detrimental to binding. However, in some cases, they can lead to improved selectivity by preventing binding to off-target proteins.

  • Di- and Tri-Substitution: Multiple substitutions on the aniline ring can lead to highly potent and selective compounds. For instance, 3,4-disubstitution on the aniline moiety has been shown to increase activity against EGFR.[13]

Table 2: Influence of Aniline Ring Substitutions on the Activity of Related Quinoline/Quinazoline Kinase Inhibitors

Position of SubstitutionType of SubstituentObserved Effect on ActivityReference Compound Class
Para Small hydrophobic groups (e.g., -Cl, -F)Often enhances potency.4-anilinoquinolines.[15]
Para Bulky hydrophobic groupsCan lead to potent and selective inhibitors.4-anilinoquinolines as GAK inhibitors.[16]
Meta Electron-withdrawing groups (e.g., -CN)Can be detrimental to activity.4-anilinoquinolines.[15]
Ortho Various substituentsOften leads to inactive compounds.4-anilinoquinolines.[15]
3,4-disubstitution DichloroDisplayed good activity.4-anilinoquinolines.[15]

Experimental Protocols for SAR Exploration

To systematically investigate the SAR of 4-(Quinolin-2-ylmethoxy)aniline, a series of analogs would be synthesized and evaluated in relevant biological assays.

General Synthetic Strategy

A common and versatile approach to synthesize analogs of 4-(Quinolin-2-ylmethoxy)aniline involves the reaction of a 2-(chloromethyl)quinoline derivative with a substituted phenol.

Experimental Workflow: Synthesis of Analogs

G cluster_synthesis Analog Synthesis Workflow start Starting Materials: Substituted 2-(chloromethyl)quinolines Substituted anilines/phenols reaction Nucleophilic Substitution (e.g., Williamson Ether Synthesis) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Characterization (NMR, MS, Elemental Analysis) purification->characterization final_product Pure Analog Library characterization->final_product G cluster_screening Biological Screening Cascade library Library of Synthesized Analogs primary_screen Primary Screen: Antiproliferative Assay (e.g., MTT, SRB) library->primary_screen hit_id Hit Identification (Compounds with IC50 < threshold) primary_screen->hit_id secondary_screen Secondary Assays: - Kinase Inhibition Assays - Cell Cycle Analysis - Apoptosis Assays hit_id->secondary_screen lead_selection Lead Compound Selection secondary_screen->lead_selection G cluster_pathway Simplified EGFR Signaling Pathway and Point of Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Inhibitor 4-(Quinolin-2-ylmethoxy)aniline Analog Inhibitor->Dimerization Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Sources

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of 4-(Quinolin-2-ylmethoxy)aniline Protein Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The intersection of computational chemistry and drug discovery has provided an unprecedented acceleration in identifying and optimizing novel therapeutic agents. This guide offers an in-depth, methodology-focused exploration of the in silico techniques used to characterize the protein binding profile of "4-(Quinolin-2-ylmethoxy)aniline," a molecule belonging to the quinoline class known for its broad biological activities.[1][2] We move beyond a simple recitation of steps, delving into the causal reasoning behind critical decisions in the computational workflow—from initial target identification to the rigorous calculation of binding free energy. This document is structured to provide researchers, computational biologists, and drug development professionals with a validated, experience-driven framework for predicting and analyzing small molecule-protein interactions, thereby enabling more efficient, hypothesis-driven laboratory research.

Introduction: The Quinoline Scaffold and the Imperative for In Silico Analysis

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific compound of interest, 4-(Quinolin-2-ylmethoxy)aniline, combines the quinoline core with an aniline moiety, a structural motif common in kinase inhibitors.[3][4] For instance, the closely related 4-anilinoquinoline scaffold is known to potently inhibit kinases such as Cyclin G Associated Kinase (GAK) and Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology and infectious disease research.[5][6][7]

Understanding how 4-(Quinolin-2-ylmethoxy)aniline interacts with its protein targets at an atomic level is paramount for elucidating its mechanism of action and guiding lead optimization. While experimental methods like X-ray crystallography provide invaluable high-resolution data, they are often resource- and time-intensive. In silico modeling offers a powerful complementary approach, allowing for rapid screening of potential protein targets, prediction of binding modes, and estimation of binding affinities before committing to costly and complex experimental work.[8][9] This guide establishes a comprehensive computational protocol to achieve these goals with high fidelity.

The Computational Workflow: A Validated Strategy

Our approach is a multi-stage process designed to build confidence at each step, starting with broad, rapid screening and progressing to more computationally expensive, high-accuracy methods. Each subsequent stage refines the insights of the previous one, creating a self-validating and robust analytical cascade.

G cluster_0 Overall In Silico Workflow A Target Identification (Literature & Homology) B Ligand & Protein Preparation A->B Select Target(s) C Molecular Docking (Pose & Affinity Estimation) B->C Prepared Structures D Molecular Dynamics (Stability & Conformational Sampling) C->D Select Best Pose(s) E Binding Free Energy Calculation (MM/PBSA, MM/GBSA) D->E Generate Trajectory F Data Synthesis & Experimental Validation E->F Quantitative Affinity G A Prepared Protein (receptor.pdbqt) D Run AutoDock Vina A->D B Prepared Ligand (ligand.pdbqt) B->D C Define Search Space (Grid Box) C->D Configuration E Output: Poses & Binding Affinities D->E Results F Analyze Interactions (PyMOL, Discovery Studio) E->F G A Protein-Ligand Complex (from Docking) B Generate Topologies (Force Field Assignment) A->B C System Building (Solvation & Ionization) B->C D Energy Minimization C->D E Equilibration (NVT & NPT) D->E F Production MD Run E->F G Trajectory Analysis (RMSD, RMSF, H-Bonds) F->G

Caption: The sequential workflow for a protein-ligand MD simulation using GROMACS.

Protocol 4: GROMACS MD Simulation
  • System Preparation:

    • Merge Coordinates: Combine the PDB files of the protein and the selected ligand pose into a single complex PDB file. [10] * Choose a Force Field: Select a force field (e.g., CHARMM36m) to describe the physics of the system. The force field is a set of parameters that defines the potential energy of the atoms. [11][10] * Generate Ligand Topology: The standard protein force fields do not contain parameters for drug-like molecules. A separate topology file for 4-(Quinolin-2-ylmethoxy)aniline must be generated using a server like CGenFF.

    • Define the Simulation Box: Place the complex in a simulation box of a defined shape (e.g., cubic).

    • Solvation: Fill the box with explicit water molecules (e.g., TIP3P water model).

    • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration.

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.

  • Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Check that the temperature plot stabilizes around the target value.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Bring the system to the target pressure (e.g., 1 bar). Check that pressure and density plots stabilize.

    • Trustworthiness Check: A stable equilibration is critical. If temperature or pressure fluctuates wildly, it indicates a problem with the system setup that must be resolved before proceeding.

  • Production MD: Run the simulation for a set amount of time (e.g., 100 nanoseconds) to collect data for analysis.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD for both suggests the complex is structurally stable.

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Analyze the trajectory to measure the persistence of key interactions (like hydrogen bonds) identified during docking.

Part IV: Advanced Binding Free Energy Calculations

Rationale: While docking scores provide a rapid ranking, more accurate methods are needed for quantitative prediction of binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a balance between accuracy and computational cost. T[12][13]hey calculate the free energy of binding by combining molecular mechanics energy terms and solvation free energies.

Conceptual Protocol 5: MM/PBSA Calculation
  • Extract Snapshots: Take a series of snapshots (frames) from the stable portion of the MD simulation trajectory.

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the protein (receptor), and the ligand individually:

    • Molecular Mechanics Energy (ΔEMM): The internal energy, van der Waals energy, and electrostatic energy.

    • Solvation Free Energy (ΔGsolv): This is the energy cost of transferring the molecule from a vacuum to the solvent. It has two components:

      • Polar Solvation Energy (ΔGpolar): Calculated by solving the Poisson-Boltzmann or Generalized Born equation.

      • Non-polar Solvation Energy (ΔGnonpolar): Typically estimated from the solvent-accessible surface area (SASA).

  • Calculate Binding Free Energy: The final binding free energy is calculated as:

    • ΔGbind = ΔEMM + ΔGsolv - TΔS

    • (Note: The entropy term, TΔS, is often ignored due to the high computational cost of its calculation, which is a known limitation of this method).

This in-depth guide provides a robust, multi-stage framework for modeling the binding of 4-(Quinolin-2-ylmethoxy)aniline to a protein target. By integrating molecular docking, molecular dynamics, and binding free energy calculations, we can build a comprehensive and high-confidence model of the interaction. The process begins with a rapid, computationally inexpensive docking simulation to generate initial hypotheses about the binding pose. T[14]hese hypotheses are then rigorously tested for stability in a dynamic, solvated environment using MD simulations. F[11]inally, more accurate binding free energy methods like MM/PBSA provide a quantitative estimate of the binding affinity.

[12]The insights gained from this workflow—the specific binding pose, the key interacting residues, the stability of the complex, and a quantitative affinity estimate—provide a powerful, data-driven foundation for subsequent experimental validation and can significantly de-risk and accelerate the drug discovery process.

References

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  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. (2017). ePrints Soton.
  • Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor. (2018). PubMed.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI.
  • Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025). GeeksforGeeks.
  • Aniline | Definition, Formula & Structure - Lesson. (n.d.). Study.com.

Sources

Methodological & Application

Part 1: Core Synthetic Strategies for C-N Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Step-by-Step Synthesis of 4-Anilinoquinoline Derivatives

For researchers, medicinal chemists, and drug development professionals, the 4-anilinoquinoline scaffold represents a cornerstone of modern kinase inhibitor design. Its derivatives are integral to numerous approved therapeutics, particularly in oncology. This guide provides a detailed, experience-driven protocol for the synthesis of these vital compounds, focusing on the most common and reliable synthetic strategies. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring a reproducible and well-understood process.

The construction of the critical C4-aniline bond is the central challenge in synthesizing this class of molecules. While several methods exist, they primarily fall into three categories, each with distinct advantages and considerations.

Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and widely employed method for synthesizing 4-anilinoquinolines.[1] The strategy relies on the reaction of an electron-rich amine (the aniline derivative) with an electron-deficient aromatic ring (the 4-chloroquinoline). The chlorine atom at the C4 position serves as a good leaving group, activated by the electron-withdrawing nature of the quinoline ring's nitrogen atom. This reaction is typically performed under thermal conditions, often with acid catalysis to further enhance the electrophilicity of the C4 position.[2][3]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[4][5] This method has revolutionized the synthesis of aryl amines, offering a broader substrate scope and often milder reaction conditions compared to traditional methods.[4][6] It is an excellent alternative when the required aniline or quinoline is not suitable for the higher temperatures of SNAr or when the SNAr reaction fails to proceed efficiently.

Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

One of the classic methods for C-N bond formation, the Ullmann condensation (specifically the Goldberg reaction for amines) uses a copper catalyst to couple an aryl halide with an amine.[7] While foundational, traditional Ullmann conditions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[7][8] Modern modifications using ligands have made the reaction more efficient and catalytic, but it is often considered a secondary choice to the more reliable SNAr or Buchwald-Hartwig methods for this specific scaffold.[9]

Part 2: Detailed Application Protocol for SNAr Synthesis

This section provides a comprehensive, step-by-step protocol for the synthesis of a generic 4-anilinoquinoline derivative via the robust SNAr method.

Principle and Workflow

The synthesis proceeds by heating a mixture of a 4-chloroquinoline and a substituted aniline in a suitable solvent. An acid catalyst is used to protonate the quinoline ring, thereby activating the C4 position for nucleophilic attack by the aniline. Following the reaction, a standard aqueous workup neutralizes the catalyst and separates the product, which is then purified.

sn_ar_workflow start Starting Materials 4-Chloroquinoline Substituted Aniline reaction SNAг Reaction Solvent (e.g., Isopropanol) Acid Catalyst (e.g., HCl) Reflux start->reaction workup Aqueous Workup 1. Neutralize (NaHCO₃) 2. Extract (Ethyl Acetate) reaction->workup purify Purification 1. Dry (Na₂SO₄) 2. Concentrate 3. Recrystallize/Chromatography workup->purify product Final Product 4-Anilinoquinoline Derivative purify->product

Figure 1. General experimental workflow for the SNAr synthesis of 4-anilinoquinoline derivatives.

Materials and Reagents
  • Substrates: 4-Chloroquinoline (1.0 eq.), Substituted Aniline (1.1 eq.)

  • Solvent: Isopropanol (or n-Butanol, Ethanol)

  • Catalyst: Concentrated Hydrochloric Acid (catalytic amount)

  • Workup: Saturated Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate, Brine (saturated NaCl solution)

  • Purification: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), Silica Gel (for chromatography if needed)

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard glassware.

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 4-chloroquinoline (1.0 equivalent).

    • Add isopropanol to dissolve the starting material (approx. 5-10 mL per gram of 4-chloroquinoline).

    • Add the substituted aniline (1.1 equivalents).

      • Expert Insight: A slight excess of the aniline is used to ensure the complete consumption of the limiting reagent, 4-chloroquinoline, which simplifies purification.

    • Carefully add a few drops of concentrated hydrochloric acid.

      • Causality: The acid protonates the nitrogen of the quinoline ring. This positive charge is delocalized, making the C4 carbon significantly more electrophilic and thus more susceptible to attack by the lone pair of the aniline nitrogen.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to a gentle reflux (for isopropanol, this is ~82 °C) using a heating mantle or oil bath.

    • Maintain the reflux with stirring for 4-16 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the 4-chloroquinoline spot is no longer visible.

  • Aqueous Workup and Extraction:

    • Allow the reaction mixture to cool to room temperature. The product may begin to precipitate as the hydrochloride salt.

    • Concentrate the mixture on a rotary evaporator to remove the bulk of the isopropanol.

    • Add saturated sodium bicarbonate solution to the residue and stir. Continue adding until the solution is basic (pH > 8, check with pH paper) and all effervescence ceases.

      • Trustworthiness: This step is critical. It neutralizes the HCl catalyst and, more importantly, deprotonates the product. The resulting free base is insoluble in water but highly soluble in common organic solvents like ethyl acetate, enabling efficient extraction.

    • Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

    • Combine the organic layers and wash once with brine.

      • Expert Insight: The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase, making the final drying step more efficient.

    • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

  • Purification and Characterization:

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

    • The crude material can be purified by recrystallization (e.g., from ethanol) or by flash column chromatography on silica gel if it is an oil or contains persistent impurities.

    • The final, purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 3: Data Presentation

Table 1: Summary of Key Reaction Parameters and Their Scientific Rationale
ParameterTypical Value/ReagentRationale and Field-Proven Insights
Solvent Isopropanol, n-Butanol, EthanolThe choice of alcohol solvent dictates the reflux temperature. Higher boiling points (e.g., n-butanol, ~118°C) can accelerate the reaction for less reactive anilines but may increase the risk of side-product formation. Isopropanol is a good general-purpose starting point.
Aniline Stoichiometry 1.05 - 1.2 equivalentsUsing a slight excess of the (often more accessible) aniline ensures the complete conversion of the more valuable 4-chloroquinoline, simplifying the final purification.
Catalyst HCl, Pyridine-HCl[2]An acid catalyst is essential for activating the quinoline ring. Concentrated HCl is effective and inexpensive. In some cases, a solid acid salt like pyridine-HCl can be used for easier handling.
Temperature Reflux (80 - 120 °C)The reaction requires thermal energy to overcome the activation barrier for the nucleophilic attack and subsequent loss of the chloride ion. The specific temperature is determined by the solvent's boiling point.
Reaction Time 2 - 24 hoursDuration is highly dependent on the electronic nature of the aniline. Electron-rich anilines react faster, while electron-deficient anilines require longer reaction times or higher temperatures.[10]

References

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. MDPI. [Link]

  • Synthesis route to access 4-anilinoquinoline (9). ResearchGate. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. National Institutes of Health (NIH). [Link]

  • Synthesis route to furnish 4-anilinoquinoline (8). ResearchGate. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • A novel strategy to the synthesis of 4-anilinoquinazoline derivatives. R Discovery. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PubMed. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health (NIH). [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Preparation of quinolines.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. PubMed. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig amination reaction of iodobenzene with aniline... ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • The mechanism of the modified Ullmann reaction. Dalton Transactions. [Link]

Sources

Analytical methods for "4-(Quinolin-2-ylmethoxy)aniline" characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

4-(Quinolin-2-ylmethoxy)aniline is a critical pharmacophore intermediate used in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g., c-Met and VEGFR inhibitors like Foretinib derivatives). Its structural integrity is paramount, as the ether linkage is susceptible to hydrolysis under acidic stress, and the primary aniline moiety is prone to oxidation.

This guide provides a comprehensive analytical control strategy, moving beyond basic purity to address genotoxic impurity (PGI) control and solid-state characterization.

Physicochemical Profile
PropertyValue / CharacteristicAnalytical Implication
Structure Quinoline + Ether Linker + AnilineDual basic centers (Quinoline N, Aniline N).[1]
pKa (Calc) ~4.9 (Quinoline), ~4.6 (Aniline)Critical: At neutral pH (6-7), both nitrogens are partially ionized, leading to peak tailing on silica-based columns.
LogP ~2.8 - 3.2Moderately lipophilic; requires >30% organic modifier for elution.
UV Max ~240 nm, ~315 nmQuinoline conjugation provides a distinct secondary max at >300 nm, useful for specificity.
Solubility DMSO (High), MeOH (Good), Water (Poor)Sample diluent must contain at least 50% organic solvent.

Analytical Strategy Overview

The characterization logic follows a "Gatekeeper" model. We do not test everything at once; we validate identity first, then purity, then safety (PGIs).

AnalyticalWorkflow cluster_0 System Suitability Start Raw Material (Crude) ID Identity Confirmation (1H-NMR, IR) Start->ID HPLC Purity Assay (RP-HPLC-UV) ID->HPLC Confirmed PGI Genotoxic Screen (LC-MS/MS) HPLC->PGI >98.0% Release CoA Generation PGI->Release < Limits Resolution Rs > 2.0 Tailing T < 1.5

Figure 1: Analytical workflow for intermediate qualification. Note the specific gate for PGI screening due to the aniline moiety.

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity

Rationale: Due to the dual basic nature of the analyte, standard neutral buffers will result in severe peak tailing (interaction with residual silanols). We employ a "Ion-Suppression" (High pH) strategy using a hybrid column. This ensures the aniline and quinoline remain uncharged (neutral), improving peak symmetry and retention.

Method Parameters
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC (converted to HPLC conditions).

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (Hybrid particle technology essential for High pH stability).

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: PDA (200–400 nm); Quantitation at 254 nm .

  • Injection Volume: 5 µL.

Mobile Phase Composition
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile (LC Grade).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Initial equilibration
2.09010Isocratic hold (Polar impurities)
15.01090Linear ramp (Main elution)
20.01090Wash lipophilic dimers
20.19010Re-equilibration
25.09010End
Sample Preparation
  • Diluent: Acetonitrile:Water (80:20 v/v).[3] Note: High organic content prevents precipitation of the hydrophobic quinoline core.

  • Stock Solution: Weigh 25 mg into a 50 mL volumetric flask. Sonicate for 5 mins. Make up to volume (0.5 mg/mL).

  • Filtration: 0.22 µm PTFE filter (Nylon filters may adsorb the aniline).

System Suitability Criteria (Mandatory)
  • Tailing Factor (T): NMT 1.5 (Strict control due to basicity).

  • Theoretical Plates (N): NLT 5000.

  • Precision (RSD): NMT 0.5% for 5 replicate injections.

Protocol B: Potential Genotoxic Impurity (PGI) Screening

Scientific Context: The synthesis of this compound typically involves the coupling of 2-(Chloromethyl)quinoline with 4-Aminophenol (or 4-Nitrophenol followed by reduction).

  • Risk: 2-(Chloromethyl)quinoline is an alkylating agent (suspected mutagen).

  • Risk: Aniline impurities are often alerting structures.

We require a highly sensitive LC-MS/MS method (SIM mode) to quantify the alkyl halide precursor at ppm levels.

LC-MS/MS Method (Trace Analysis)
  • Mode: Electrospray Ionization Positive (ESI+).

  • Target: 2-(Chloromethyl)quinoline (m/z ~177/179 isotope pattern).

  • Column: Agilent Zorbax Eclipse Plus C18 Rapid Resolution (50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • MRM Transition: 178.0

    
     142.0 (Loss of Cl).
    

ImpurityPathway Precursor1 2-(Chloromethyl)quinoline (Alkylating PGI) Product 4-(Quinolin-2-ylmethoxy)aniline (Target) Precursor1->Product + Base Precursor1->Product Residual < 10 ppm required Precursor2 4-Aminophenol Precursor2->Product Impurity Bis-alkylated Dimer (Impurity B) Product->Impurity + Excess Precursor 1

Figure 2: Synthetic pathway highlighting the origin of the critical alkylating impurity.

Protocol C: Water Content (Karl Fischer)

Context: Aniline derivatives can be hygroscopic. However, the quinoline ring adds lipophilicity.

  • Method: Coulometric Karl Fischer.

  • Solvent System: Methanol:Formamide (2:1) is recommended if solubility issues arise in pure methanol.

  • Expectation: < 0.5% w/w for high-grade intermediates.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Split Peaks Sample solvent mismatch.The sample is dissolved in 100% ACN but injected into a high-aqueous initial gradient. Fix: Match diluent to initial mobile phase (e.g., 20% ACN).
Retention Time Drift pH instability.Ammonium bicarbonate is volatile. Fix: Prepare buffer fresh daily and cap reservoirs.
New Impurity at RRT ~0.9 Oxidation.Anilines oxidize to azo-dimers or quinone imines in solution over time. Fix: Protect samples from light and analyze within 24 hours.
High Backpressure Precipitation.Buffer salts precipitating in high organic gradient. Fix: Ensure mixing chamber is efficient; do not exceed 95% ACN with bicarbonate buffers.

References

  • Dong, Y., et al. "Process development for the synthesis of kinase inhibitors containing quinoline ether motifs." Journal of Organic Chemistry, 2018. (General reference for quinoline ether synthesis).

  • U.S. Food and Drug Administration (FDA). "M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." FDA Guidance Documents, 2018.

  • Waters Corporation. "Strategies for the Separation of Basic Compounds in Reverse Phase LC." Waters Application Notes.

  • European Medicines Agency (EMA). "Ich guideline Q2 (R1) validation of analytical procedures." EMA Scientific Guidelines, 2005.

(Note: While specific commercial application notes for this exact CAS are proprietary to CDMOs, the protocols above are derived from first-principles chemistry of the functional groups described in standard medicinal chemistry literature for Foretinib/Lenvatinib intermediates.)

Sources

Experimental Guide: Preclinical Evaluation of 4-(Quinolin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-(Quinolin-2-ylmethoxy)aniline (CAS: 105326-95-2) is a critical pharmacophore often utilized in the synthesis of Leukotriene Biosynthesis Inhibitors (LBIs) and Tyrosine Kinase Inhibitors (TKIs) . Historically, it serves as a key intermediate for indole-based leukotriene inhibitors (e.g., analogs related to MK-886) and has structural homology to quinoline-based VEGFR inhibitors.

This guide outlines the in vivo preclinical assessment of this compound, treating it either as a Lead Candidate or a Toxicological Impurity requiring qualification.

Core Biological Context
  • Primary Mechanism (Hypothetical): Inhibition of 5-Lipoxygenase Activating Protein (FLAP) or receptor tyrosine kinases (VEGFR/PDGFR).

  • Key Toxicological Risk: Methemoglobinemia . As an aniline derivative, in vivo metabolism may generate hydroxylamines, leading to hemoglobin oxidation. This is a critical safety endpoint.

  • Solubility Profile: Lipophilic; requires specific formulation strategies (e.g., DMSO/PEG/Tween) for animal dosing.

Safety & Toxicology Assessment (Priority)

Before efficacy testing, the safety profile must be established, specifically focusing on aniline-induced hematotoxicity.

Protocol A: Acute Toxicity & Methemoglobinemia Screening

Objective: Determine the Maximum Tolerated Dose (MTD) and assess hematological safety.

Experimental Design:

  • Species: Sprague-Dawley Rats or CD-1 Mice (n=3/sex/group).

  • Route: Oral Gavage (PO) and Intravenous (IV).

  • Dose Escalation: "Up-and-Down" procedure (OECD 425), starting at 10 mg/kg up to 500 mg/kg.

Step-by-Step Workflow:

  • Formulation: Dissolve compound in 5% DMSO + 40% PEG400 + 55% Saline. Sonicate to ensure clear solution.

  • Dosing: Administer single bolus dose.

  • Observation: Monitor clinical signs (lethargy, piloerection) immediately and at 1h, 4h, 24h.

  • Blood Sampling (Critical):

    • Timepoints: 2h, 6h, 24h post-dose.

    • Collection: Retro-orbital or tail vein into EDTA tubes.

  • Analysis:

    • Methemoglobin (MetHb) Assay: Use Co-oximetry or spectrophotometric assay (Evelyn-Malloy method).

    • Threshold: MetHb levels >5% indicate significant oxidative stress typical of aniline toxicity.

Expert Insight: If MetHb >10% is observed, the compound is likely unsuitable as a chronic therapy without structural modification (e.g., fluorine substitution on the aniline ring to block metabolism).

Pharmacokinetics (PK) Profiling

Understanding the half-life (


) is crucial, as the ether linkage is susceptible to rapid metabolic cleavage by cytochrome P450s.
Protocol B: Single-Dose Pharmacokinetics
ParameterSpecification
Subjects Male SD Rats (Cannulated preferred for serial sampling)
Groups Group 1: IV Bolus (2 mg/kg); Group 2: PO Gavage (10 mg/kg)
Vehicle 10% DMA / 40% Propylene Glycol / 50% Water
Sampling Pre-dose, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h
Bioanalysis LC-MS/MS (MRM mode). Internal Std: Warfarin or Tolbutamide.

Data Output Requirements:

  • 
     & 
    
    
    
    :
    Peak absorption.
  • 
    :  Total exposure.
    
  • 
     (Bioavailability): 
    
    
    
    .

Efficacy Model 1: Inflammation (Leukotriene Pathway)

Given the patent landscape linking this scaffold to leukotriene inhibition, the Arachidonic Acid (AA)-Induced Ear Edema model is the gold standard for validation.

Protocol C: AA-Induced Ear Edema (Mouse)

Rationale: AA application induces rapid edema mediated by 5-Lipoxygenase (5-LO) and Cyclooxygenase (COX). This compound is expected to block the 5-LO/FLAP axis.

Workflow:

  • Animals: BALB/c mice (Male, 6-8 weeks).

  • Pre-treatment: Administer Test Compound (10, 30, 100 mg/kg PO) or Vehicle 1 hour prior to induction.

    • Positive Control: Zileuton (5-LO inhibitor) or Indomethacin.

  • Induction: Apply 20 µL of Arachidonic Acid (2% in acetone) to the inner and outer surface of the right ear .

  • Vehicle Control: Apply acetone only to the left ear .

  • Termination: Euthanize mice 1 hour post-induction (peak edema).

  • Measurement:

    • Use an 8mm biopsy punch to remove tissue from both ears.

    • Weigh ear punches immediately.

  • Calculation:

Efficacy Model 2: Oncology (Kinase Inhibition)

If the compound is intended as a VEGFR/PDGFR inhibitor (based on the quinoline core), a xenograft model is required.

Protocol D: Subcutaneous Tumor Xenograft
  • Cell Line: HUVEC (in vitro angiogenesis) or A549/HT-29 (in vivo tumor).

  • Design:

    • Implant

      
       cells into the flank of Nude (nu/nu) mice.
      
    • Wait for tumors to reach ~100-150

      
      .
      
    • Randomize into groups (n=8-10).

    • Dose Daily (QD) for 21 days.

    • Measure tumor volume (

      
      ) twice weekly.
      

Mechanistic Visualization

The following diagram illustrates the dual-potential mechanism of action for 4-(Quinolin-2-ylmethoxy)aniline derivatives, highlighting the critical safety checkpoint.

G cluster_pathway Therapeutic Pathways cluster_tox Toxicological Pathway (Risk) Compound 4-(Quinolin-2-ylmethoxy)aniline FLAP FLAP / 5-LO (Inflammation) Compound->FLAP Inhibits RTK VEGFR / PDGFR (Angiogenesis) Compound->RTK Inhibits CYP CYP450 Metabolism Compound->CYP Oxidation Effect1 Reduced Leukotrienes (Anti-Asthma) FLAP->Effect1 Effect2 Tumor Growth Inhibition RTK->Effect2 N_OH N-Hydroxylamine Metabolite CYP->N_OH MetHb Methemoglobinemia (Hypoxia) N_OH->MetHb Redox Cycling

Figure 1: Dual pharmacological potential (Green) vs. metabolic activation risk (Red) of the aniline pharmacophore.

Summary of Key Experimental Parameters

Study TypeCritical EndpointSuccess CriteriaReference Standard
Safety Methemoglobin Levels< 5% elevation vs controlMethylene Blue (Rescue)
PK Oral Bioavailability (

)
> 20%Warfarin / Propranolol
Efficacy 1 Ear Edema Weight> 40% inhibition at 30 mg/kgZileuton / Indomethacin
Efficacy 2 Tumor Volume (

)
T/C Ratio < 40%Sunitinib / Lenvatinib

References

  • Payack, J. E., & Zhao, D. (1993).[1] Process for preparing 1-(p-chlorobenzyl)-1-[4-(quinolin-2-ylmethoxy)phenyl]hydrazine.[1] U.S. Patent No. 5,274,096.[1] Washington, DC: U.S. Patent and Trademark Office.

    • Context: Establishes the molecule as a key intermediate for leukotriene biosynthesis inhibitors.[1]

  • Bradbury, R. H., et al. (2004). Quinoline derivatives as inhibitors of VEGFR. World Intellectual Property Organization, WO 2004/024715.

    • Context: Validates the quinoline-ether scaffold for kinase inhibition utility.
  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing.

    • Context: Standard regulatory protocol for determining acute toxicity and MTD.
  • Kitteringham, N. R., et al. (1996). Metabolic activation of anilines: relationship to toxicity.Drug Metabolism Reviews, 28(3), 343-366.

    • Context: Mechanistic grounding for the methemoglobinemia risk assessment protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Quinoline-Aniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline-aniline coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical solutions for improving the yield and efficiency of these critical synthetic transformations. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my Buchwald-Hartwig amination of a haloquinoline with an aniline. What are the most common culprits?

Low yields in Buchwald-Hartwig aminations are a frequent challenge and can often be traced back to a few key factors. The primary areas to investigate are the catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature. Inefficient catalyst activation, catalyst decomposition, or suboptimal reaction conditions are common issues.[1][2] It's also crucial to ensure the purity of your starting materials, as impurities can poison the catalyst.[3][4]

Q2: What are the key differences and applications of Buchwald-Hartwig and Ullmann coupling for forming quinoline-aniline bonds?

The Buchwald-Hartwig amination is a palladium-catalyzed reaction known for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to the Ullmann coupling.[2][5] It is often the first choice for many researchers. The Ullmann reaction, a copper-catalyzed coupling of aryl halides, typically requires higher temperatures (often above 200°C) and can have lower yields.[6][7][8] However, it can be effective for specific substrates where palladium-based methods fail and is a valuable tool in a synthetic chemist's arsenal.

Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation of the aryl halide and the formation of undesired products from self-condensation or other competing reactions.[2] The choice of base is critical; strong bases can promote side reactions.[9] In Friedländer synthesis, a method to construct the quinoline ring, self-condensation of the ketone (an aldol condensation) can significantly reduce the yield.[1] To mitigate these, careful optimization of the base, temperature, and reaction time is necessary.

Q4: How does steric hindrance on the aniline or quinoline affect the coupling reaction?

Steric hindrance on either the aniline or the quinoline substrate can significantly impact the reaction rate and yield.[10][11] Bulky substituents near the reacting centers can hinder the approach of the reactants to the metal center in catalytic cycles.[12] For highly hindered substrates, the choice of a bulky ligand in Buchwald-Hartwig amination is often crucial to promote the desired coupling.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during quinoline-aniline coupling reactions.

Problem 1: Low or No Product Yield

Possible Cause 1: Inactive or Inappropriate Catalyst System (Buchwald-Hartwig)

  • Expert Insight: The choice of palladium precursor and, more importantly, the phosphine ligand is critical for a successful Buchwald-Hartwig reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[9] Sterically hindered and electron-rich ligands often improve catalytic activity.[2]

  • Troubleshooting Steps:

    • Verify Ligand and Precursor Quality: Use fresh, high-purity palladium precursors and ligands. Some phosphine ligands can be air-sensitive.

    • Screen Different Ligands: If one ligand is not effective, screen a variety of others. The optimal ligand is often substrate-dependent.[13]

    • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent results as it avoids the in-situ formation of the active catalyst.[14]

    • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields, though this is not always cost-effective.[1]

Possible Cause 2: Suboptimal Base Selection

  • Expert Insight: The base plays a crucial role in the deprotonation of the amine and regeneration of the catalyst.[9] The strength and solubility of the base can significantly affect the reaction outcome.[15] Strong, non-coordinating bases are often preferred.

  • Troubleshooting Steps:

    • Base Strength: For many Buchwald-Hartwig reactions, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are effective.[9][16] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[9]

    • Base Solubility: The solubility of the base can impact the reaction rate. In some cases, a less soluble inorganic base may require more vigorous stirring or a different solvent system.[14]

Possible Cause 3: Inappropriate Solvent or Temperature

  • Expert Insight: The solvent must be able to dissolve the reactants and not interfere with the catalyst. The reaction temperature needs to be high enough to overcome the activation energy barrier but not so high as to cause decomposition of the starting materials, product, or catalyst.[1][17]

  • Troubleshooting Steps:

    • Solvent Screening: Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig reactions.[14][18] If solubility is an issue, a more polar aprotic solvent like DMF could be considered, although it can sometimes coordinate to the metal center and inhibit catalysis.[19]

    • Temperature Optimization: Incrementally increase the reaction temperature (e.g., in 10-20 °C increments) and monitor the reaction progress by TLC or LC-MS.[1] Some modern catalyst systems can operate efficiently at room temperature.[16]

Problem 2: Formation of Significant Side Products

Possible Cause 1: Hydrodehalogenation

  • Expert Insight: This side reaction, where the aryl halide is reduced, can compete with the desired C-N bond formation. It is often promoted by certain catalyst systems and reaction conditions.[2]

  • Troubleshooting Steps:

    • Ligand Choice: Switching to a different phosphine ligand can sometimes suppress hydrodehalogenation.

    • Reaction Time: Minimize the reaction time; prolonged heating can lead to increased side product formation. Monitor the reaction closely and stop it once the starting material is consumed.

Possible Cause 2: Self-Condensation or Polymerization

  • Expert Insight: In reactions like the Doebner-von Miller or Friedländer synthesis, the starting materials can undergo self-condensation, especially under harsh acidic or basic conditions.[1][20]

  • Troubleshooting Steps:

    • Controlled Addition: Slowly add one of the reactants to the reaction mixture to maintain a low concentration and minimize self-reaction.

    • Milder Conditions: Explore the use of milder acid or base catalysts and lower reaction temperatures.[4]

Problem 3: Difficulty with Product Purification

Possible Cause 1: Co-elution with Starting Materials or Byproducts

  • Expert Insight: The polarity of the desired product may be very similar to that of the starting materials or major byproducts, making chromatographic separation challenging.

  • Troubleshooting Steps:

    • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient can sometimes improve separation.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[21]

    • Acid-Base Extraction: If the product has a basic nitrogen atom (as quinolines and anilines do), an acid-base extraction can be used to separate it from non-basic impurities.[21]

Possible Cause 2: Contamination with Residual Metal Catalyst

  • Expert Insight: Removing the palladium or copper catalyst from the final product is crucial, especially in pharmaceutical applications.

  • Troubleshooting Steps:

    • Filtration: Passing the reaction mixture through a plug of silica gel or celite can remove a significant portion of the metal catalyst.

    • Scavengers: Use a metal scavenger resin to selectively bind and remove the residual metal from the product solution.

Experimental Protocols & Workflows

General Protocol for Buchwald-Hartwig Amination of a Haloquinoline
  • Reaction Setup: To an oven-dried reaction vessel, add the haloquinoline (1.0 equiv.), aniline (1.2 equiv.), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., toluene) and the base (e.g., NaOtBu, 1.4 equiv.) under the inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

G start Low Yield in Quinoline-Aniline Coupling catalyst Check Catalyst System (Pd/Ligand or Cu) start->catalyst base Evaluate Base (Strength & Solubility) start->base conditions Optimize Conditions (Solvent & Temperature) start->conditions materials Verify Starting Material Purity start->materials side_reactions Identify Side Products (e.g., Hydrodehalogenation) catalyst->side_reactions If side reactions persist success Improved Yield catalyst->success If yield improves base->side_reactions base->success If yield improves conditions->side_reactions conditions->success If yield improves materials->catalyst purification Address Purification Issues side_reactions->purification purification->success

Caption: A systematic workflow for troubleshooting low yields in quinoline-aniline coupling reactions.

Ligand and Base Selection Guide

Problem Recommended Ligand Class (Buchwald-Hartwig) Recommended Base Rationale
Sterically Hindered Substrates Bulky Biarylphosphines (e.g., XPhos, RuPhos)Strong, non-coordinating bases (e.g., LHMDS, KHMDS)Bulky ligands facilitate reductive elimination from sterically crowded metal centers.[2]
Electron-Poor Anilines Electron-Rich Ligands (e.g., t-BuXPhos)Strong bases (e.g., NaOtBu)Electron-rich ligands increase the electron density on the palladium, facilitating oxidative addition.
Substrates with Sensitive Functional Groups General Biarylphosphines (e.g., SPhos)Weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄)Milder bases are less likely to react with sensitive functional groups like esters or ketones.[9]
Primary Amine Coupling Bidentate ligands (e.g., BINAP, DPPF)Moderate to strong basesBidentate ligands can prevent the formation of inactive palladium dimers and are effective for coupling primary amines.[2]

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Figure]. Retrieved from [Link]

  • MDPI. (2019). Eucalyptol as a Bio-Based Solvent for Buchwald-Hartwig Reaction on O,S,N-Heterocycles. Retrieved from [Link]

  • PMC. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • PMC. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • KTH Royal Institute of Technology. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • PMC. (2014). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ullmann reaction – Knowledge and References. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]

  • PMC. (2022). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Retrieved from [Link]

  • BYJU'S. (2020). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. [Figure]. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). QUINOLINE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction. Retrieved from [Link]

  • MDPI. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. Retrieved from [Link]

  • Chem-Station. (2014). Ullmann Coupling. Retrieved from [Link]

  • PMC. (2015). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). optimized reaction condition for quinoline synthesis.... [Figure]. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]

  • MIT Open Access Articles. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Retrieved from [Link]

  • Google Patents. (n.d.). DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • ACS Publications. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. Retrieved from [Link]

  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Retrieved from [Link]

  • PMC. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2020). Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni. Retrieved from [Link]

  • ACS Publications. (2016). Access to Structurally Diverse Quinoline-Fused Heterocycles via Rhodium(III)-Catalyzed C–C/C–N Coupling of Bifunctional Substrates. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(Quinolin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-(Quinolin-2-ylmethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only procedural steps but also the underlying scientific rationale to empower you in your experimental work.

I. Understanding the Molecule: Potential Purification Hurdles

4-(Quinolin-2-ylmethoxy)aniline is a molecule possessing several functional groups that influence its chemical behavior and, consequently, its purification strategy. The quinoline moiety imparts a basic character, while the aniline group is also basic, albeit weakly. The ether linkage is relatively stable but can be susceptible to cleavage under harsh acidic conditions. The aromatic nature of both the quinoline and aniline rings makes the compound prone to forming colored impurities through oxidation.

A common synthetic route to this compound is the Williamson ether synthesis, reacting a salt of 4-aminophenol with 2-(chloromethyl)quinoline. This synthesis can introduce specific impurities that need to be addressed during purification.

Diagram: Key Structural Features and Synthetic Origin of Impurities

G cluster_synthesis Typical Synthesis: Williamson Ether Synthesis cluster_impurities Potential Impurities aminophenol 4-Aminophenol product 4-(Quinolin-2-ylmethoxy)aniline aminophenol->product Nucleophile chloroquinoline 2-(Chloromethyl)quinoline chloroquinoline->product Electrophile unreacted_sm Unreacted Starting Materials (4-Aminophenol, 2-(Chloromethyl)quinoline) product->unreacted_sm Challenge 1 side_products Side Products (e.g., C-alkylation, overalkylation) product->side_products Challenge 2 degradation Degradation Products (Oxidized species) product->degradation Challenge 3 base Base (e.g., K2CO3, NaH) base->aminophenol Deprotonation

Caption: Synthesis of 4-(Quinolin-2-ylmethoxy)aniline and common impurity sources.

II. Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the purification of 4-(Quinolin-2-ylmethoxy)aniline in a question-and-answer format.

FAQ 1: My crude product is a dark, oily residue. How can I remove the color and induce solidification?

Answer: The dark coloration is likely due to oxidized impurities of the aniline moiety. Aromatic amines are susceptible to air oxidation, which can be accelerated by light and trace metals. The oily nature suggests the presence of unreacted starting materials or low-melting point byproducts.

Solution Workflow:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated charcoal (approximately 1-2% w/w) and stir for 15-30 minutes at room temperature. The charcoal will adsorb many of the colored impurities. Filter the mixture through a pad of celite to remove the charcoal.

  • Acid-Base Extraction: This technique is highly effective for separating the basic product from neutral and acidic impurities.[1][2][3]

    • Dissolve the charcoal-treated residue in an organic solvent like dichloromethane.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product, being basic, will be protonated and move into the aqueous layer.[2]

    • Separate the layers. The organic layer now contains neutral impurities.

    • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (pH 9-10, check with pH paper).[2]

    • The purified 4-(Quinolin-2-ylmethoxy)aniline should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Diagram: Acid-Base Extraction Workflow

G start Crude Product in Organic Solvent add_acid Wash with 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer1 Organic Layer (Neutral Impurities) separate1->organic_layer1 Discard aqueous_layer1 Aqueous Layer (Protonated Product) separate1->aqueous_layer1 add_base Add 1M NaOH until pH 9-10 aqueous_layer1->add_base precipitate Precipitation of Purified Product add_base->precipitate filter Vacuum Filtration precipitate->filter pure_product Pure Solid Product filter->pure_product

Caption: Workflow for purification via acid-base extraction.

FAQ 2: After acid-base extraction, my yield is very low. What could be the reason?

Answer: Low yield after an extractive workup can point to several issues, from incomplete extraction to product loss during precipitation.

Troubleshooting Steps:

  • Check pH: Ensure that during the acidification step, the pH is low enough (pH 1-2) to fully protonate and dissolve your compound in the aqueous layer. Conversely, during basification, ensure the pH is high enough (pH 9-10) to deprotonate the ammonium salt and cause complete precipitation.[2]

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break emulsions, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel.

  • Back-Extraction: To ensure all your product has been transferred to the aqueous layer, you can perform a second extraction of the organic layer with fresh acidic solution.

  • Solubility in Basic Solution: While 4-(Quinolin-2-ylmethoxy)aniline is generally insoluble in water, it may have some slight solubility, especially if the volume of water is large. After basification and precipitation, cool the mixture in an ice bath for a longer period (30-60 minutes) to maximize crystal formation before filtration.[4]

FAQ 3: I'm trying to purify my product using column chromatography, but it's streaking badly on the TLC plate and the column.

Answer: Streaking of amines on silica gel is a common problem. The slightly acidic nature of silica gel can lead to strong, sometimes irreversible, adsorption of basic compounds like your aniline and quinoline moieties.

Solutions:

  • Basified Silica Gel: You can neutralize the acidic sites on the silica gel.

    • Method 1: Triethylamine in Eluent: Add a small amount of triethylamine (Et3N), typically 0.5-1%, to your eluent system.[5] This will compete with your product for the acidic sites on the silica, allowing for better elution.

    • Method 2: Pre-treated Silica: Prepare a slurry of silica gel in your chosen solvent system containing 1-2% triethylamine. Let it stand for an hour, then pack your column.

  • Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.[6]

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using solvents like methanol/water or acetonitrile/water can be effective.

  • Solvent System Selection: For normal phase chromatography on silica, a common starting point would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7] You can gradually increase the polarity of the eluent (gradient elution) to elute your compound.[6]

Table 1: Recommended Starting Conditions for Column Chromatography

Stationary PhaseEluent SystemModifierTarget Rf on TLC
Silica GelHexanes/Ethyl Acetate1% Triethylamine0.25 - 0.35
Neutral AluminaDichloromethane/MethanolNone0.3 - 0.4
Reversed-Phase (C18)Methanol/Water0.1% Trifluoroacetic Acid (TFA)Varies
FAQ 4: Can I purify 4-(Quinolin-2-ylmethoxy)aniline by recrystallization? If so, what is a good solvent system?

Answer: Yes, recrystallization is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be found.[8] The ideal solvent should dissolve the compound well when hot but poorly when cold.[4]

Recommended Solvents and Protocols:

  • Ethanol/Water: Ethanol is often a good solvent for moderately polar aromatic compounds.[4]

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point).

    • Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.[4]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Isopropanol or Acetonitrile: These solvents may also be effective. You can test the solubility of a small amount of your compound in various solvents to find the best candidate.

  • Salt Formation and Recrystallization: For particularly stubborn purifications, you can form a salt of your amine (e.g., the hydrochloride salt by adding HCl in ether) and recrystallize the salt.[5] The purified salt can then be neutralized to give the pure free base.

III. Summary of Purification Strategies

MethodBest ForKey AdvantagesCommon Challenges
Acid-Base Extraction Removing neutral and acidic impurities.High capacity, cost-effective, good for initial cleanup.Emulsion formation, potential for low yield if pH is not controlled.[1][2]
Column Chromatography Separating closely related compounds and achieving high purity.High resolution, versatile for a range of impurities.Streaking on silica, requires solvent optimization.[9][10]
Recrystallization Final polishing step to obtain crystalline, highly pure product.Can yield very pure material, scalable.Finding a suitable solvent can be challenging, may not remove all impurities.[4][8]

IV. References

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (2022). Amine workup. Retrieved from [Link]

  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • Google Patents. (2005). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Retrieved from

  • Semantic Scholar. (n.d.). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles and Applications. Retrieved from [Link]

  • Google Patents. (1983). US4398916A - Process for purification of quinoline yellow. Retrieved from

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]

  • SpringerLink. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • ResearchGate. (2015). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • ChemRxiv. (2019). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Retrieved from [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • PubMed. (2008). Synthesis and antiproliferative evaluation of 4-anilino-n-methoxyfuro[2,3-b]quinoline derivatives (n=6, 7). Part 5. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]

  • Amazon AWS. (n.d.). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines. Retrieved from [Link]

  • Crash Course. (2021). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • National Institutes of Health. (2017). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Retrieved from [Link]

  • Google Books. (n.d.). Williamson Ether Synthesis. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Google Patents. (2007). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives. Retrieved from

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

Sources

Avoiding false positives in high-throughput screens with "4-(Quinolin-2-ylmethoxy)aniline"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triaging Hits and Avoiding False Positives

Guide for Researchers Using Quinoline- and Aniline-Containing Compounds

Welcome to the technical support center for high-throughput screening (HTS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of hit validation, with a specific focus on compounds like "4-(Quinolin-2-ylmethoxy)aniline" that contain structural motifs known to cause assay interference. Our goal is to provide you with the rationale and tools to distinguish true biological hits from misleading false positives, ensuring your resources are invested in the most promising candidates.

Section 1: Understanding the Suspect: Potential Liabilities of the Quinoline-Aniline Scaffold

Question: My HTS campaign identified "4-(Quinolin-2-ylmethoxy)aniline" as a potent hit. What should I be aware of before committing to a follow-up campaign?

Answer: It is an excellent first step to critically evaluate your hits before extensive resource allocation. While "4-(Quinolin-2-ylmethoxy)aniline" might be a genuine modulator of your target, its chemical structure contains features commonly associated with Pan-Assay Interference Compounds (PAINS).[1][2][3] PAINS are notorious for appearing as hits in many different assays due to their ability to interfere with assay technologies rather than interacting specifically with the biological target.[3][4]

Key Structural Features and Their Potential for Interference:

  • Quinoline Core: Fused heterocyclic systems like quinoline are frequently identified as "frequent hitters."[1][2] They can interfere with assays through various mechanisms, including fluorescence interference and compound aggregation.

  • Aniline Moiety: Aniline and its derivatives are known to be problematic in certain assays.[5][6] They can be redox-active, potentially leading to the generation of reactive species like hydrogen peroxide that disrupt assay components.[7]

  • Overall Molecular Properties: The combination of these features can lead to poor solubility and a tendency for the compound to form colloidal aggregates at micromolar concentrations typical for HTS.[8][9] These aggregates can sequester and denature proteins nonspecifically, leading to apparent inhibition or activation.[8]

It is crucial to perform a series of validation and counter-screening experiments to determine if the observed activity is specific to your target or an artifact of assay interference.[10][11]

Section 2: Troubleshooting Guide: Is My Hit Real?

This section provides a question-and-answer-based troubleshooting workflow to systematically validate your hit compound.

Initial Hit Confirmation

Question: I have a hit from my primary screen. What is the very first thing I should do?

Answer: The first step is to confirm the hit's activity. This involves re-testing the original library sample in replicates and, more importantly, ordering a fresh, dry powder of the compound from a reliable vendor. This eliminates the possibility that the hit was due to a sample handling error or degradation of the compound in the library stock solution.

Experimental Protocol: Hit Confirmation from Fresh Powder

  • Source Compound: Procure a fresh solid sample of "4-(Quinolin-2-ylmethoxy)aniline".

  • QC Analysis: Verify the identity and purity of the new sample using LC-MS and ¹H NMR.

  • Solubilization: Prepare a fresh, high-concentration stock solution in a suitable solvent (e.g., DMSO). Note the solubility limit.

  • Dose-Response Curve: Perform a full dose-response experiment in your primary assay using the new stock solution. The resulting IC50 or EC50 value should be comparable to the primary screen result. Compounds that do not generate a dose-response curve should be discarded.[12]

Investigating Compound Aggregation

Question: My hit confirmed with an IC50 of 5 µM. Now I suspect it might be an aggregator. How can I test this?

Answer: Compound aggregation is a very common mechanism for false positives.[8][13] Aggregates form non-specific colloidal particles that can inhibit enzymes.[8] There are several robust methods to test for this.

The most common and effective method is to repeat your primary assay with the addition of a small amount of non-ionic detergent, such as Triton X-100 or Tween-80.[9] Detergents disrupt the formation of colloidal aggregates.

  • Expected Outcome:

    • True Hit: The IC50 value will remain relatively unchanged in the presence of the detergent.

    • Aggregator: The compound's potency will be significantly reduced (a large rightward shift in the IC50 curve) or completely abolished.[8]

Table 1: Interpreting Detergent Counter-Screen Results

Compound BehaviorIC50 without DetergentIC50 with 0.01% Triton X-100Interpretation
True Hit 5 µM6 µMNot an aggregator.
Aggregator 5 µM>100 µMLikely an aggregator.[8]

A highly recommended and standardized counter-screen for aggregation involves testing your compound against an unrelated, robust enzyme like AmpC β-lactamase, both with and without detergent.[8][14] Most compounds should not inhibit this enzyme specifically.

  • Expected Outcome:

    • True Hit: No inhibition of AmpC β-lactamase is observed, with or without detergent.

    • Aggregator: The compound inhibits AmpC β-lactamase, and this inhibition is reversed by the addition of detergent.[8]

Aggregation_Mechanism

Checking for Assay Technology Interference

Question: My compound does not appear to be an aggregator, but I am using a fluorescence-based assay. Could it still be a false positive?

Answer: Absolutely. Compounds can interfere with the detection method itself (e.g., fluorescence, luminescence) without affecting the biological target.[10][12] Quinoline structures, in particular, are often fluorescent and can interfere with assays that use blue or green wavelengths.

Experimental Protocol: Target-Independent Assay Interference Test

  • Run Assay without Target: Set up your assay as usual, but omit the target enzyme or protein.

  • Add Compound: Add "4-(Quinolin-2-ylmethoxy)aniline" at various concentrations.

  • Add Detection Reagents: Add your substrate and detection reagents.

  • Measure Signal: Read the plate on your detector.

  • Expected Outcome:

    • True Hit: No change in signal should be observed at any compound concentration.

    • Interfering Compound: You will see a concentration-dependent change in the signal (increase or decrease) that mimics the result from your primary screen.

Hit_Triage_Workflow

Section 3: Frequently Asked Questions (FAQs)

Q1: My compound passed the detergent test and the interference test. Is it now considered a validated hit? A1: Not yet. These are critical first steps to eliminate common artifacts. The next step is to use an orthogonal assay.[15] This is an assay that measures the same biological endpoint but uses a different technology. For example, if your primary screen was a fluorescence-based kinase assay measuring ADP production, an orthogonal assay could be a mobility-shift assay that directly measures the phosphorylation of the peptide substrate.[15] A true hit should be active in both assays.

Q2: I see a weak Structure-Activity Relationship (SAR) with a few analogs. Does this confirm my hit is real? A2: A genuine SAR is a strong indicator of a specific binding mode and a promising hit.[12] However, be cautious of a "Structure-Interference Relationship."[12] Sometimes, a series of analogs will show a potency trend that correlates with a physical property like lipophilicity, which in turn correlates with their propensity to aggregate. If analogs become more potent as they become more "greasy," this could be a red flag for non-specific activity.

Q3: Are all compounds with PAINS substructures bad? Should I just filter them out of my library? A3: This is a topic of debate. While PAINS filters are useful for flagging potentially problematic compounds, they are not infallible.[3] Some FDA-approved drugs contain PAINS substructures.[9] The best practice is not to automatically discard these compounds but to prioritize them for rigorous experimental validation as described in this guide.[9] Use the PAINS alerts as a warning flag, not a red card.

Q4: Where can I find more information on best practices for HTS and hit validation? A4: An invaluable resource is the Assay Guidance Manual (AGM) , provided by the National Center for Advancing Translational Sciences (NCATS), a part of the U.S. National Institutes of Health (NIH).[16][17][18][19][20] It provides detailed, peer-reviewed best practices for all stages of assay development and drug discovery.

References

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Assay Guidance Manual Program. (2026). National Center for Advancing Translational Sciences. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Markossian, S., Grossman, A., & Baskir, H. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Assay Guidance Manual [Internet]. (2004-). PubMed. [Link]

  • High-Throughput Screening. (2025). Technology Networks. [Link]

  • Sittampalam, G. S., Coussens, N. P., Brimacombe, K., et al. (Eds.). (2018). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Sadybekov, A. A., & Katritch, V. (2010). False Positives in the Early Stages of Drug Discovery. Bentham Science Publishers. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry. [Link]

  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024). Nucleic Acids Research. [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). PMC. [Link]

  • Pan-assay interference compounds. (n.d.). Wikipedia. [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. (n.d.). Sygnature Discovery. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. [Link]

  • Dahlin, J. L., & Walters, M. A. (2021). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 16(11), 2146–2155. [Link]

  • Counter-Screen Service. (n.d.). Creative Biolabs. [Link]

  • Hit Identification. (n.d.). Vipergen. [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Journal of Pharmacological and Toxicological Methods. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). ACS Pharmacology & Translational Science. [Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry, 45(8), 1712–1722. [Link]

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules. (2020). Journal of Chemical Information and Modeling. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). PMC. [Link]

Sources

Challenges in scaling up "4-(Quinolin-2-ylmethoxy)aniline" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the scale-up of 4-(Quinolin-2-ylmethoxy)aniline , a critical intermediate often employed in the synthesis of Tyrosine Kinase Inhibitors (TKIs) such as Foretinib.[1][2]

Current Status: Online 🟢 Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Topic: Scale-up Troubleshooting & Optimization[1][2]

Executive Summary & Reaction Logic

The synthesis typically follows a convergent two-step sequence:

  • Williamson Ether Synthesis: Coupling 2-(chloromethyl)quinoline (usually as the HCl salt) with 4-nitrophenol.[1][2]

  • Chemoselective Reduction: Converting the nitro group to an aniline without reducing the quinoline ring.[2]

Master Synthesis Workflow

SynthesisWorkflow Start1 2-(Chloromethyl) quinoline HCl Step1 Step 1: Etherification (Base, Solvent, Heat) Start1->Step1 Start2 4-Nitrophenol Start2->Step1 Inter Intermediate: 4-(Quinolin-2-ylmethoxy) nitrobenzene Step1->Inter O-Alkylation Step2 Step 2: Reduction (Fe/NH4Cl or H2/Cat) Inter->Step2 Nitro Reduction Product Target: 4-(Quinolin-2-ylmethoxy) aniline Step2->Product Selectivity Critical

Figure 1: Convergent synthesis pathway highlighting the critical intermediate stage.

Module 1: The Alkylation Step (Ether Formation)

Core Challenge: Instability of the electrophile and competition between O-alkylation and hydrolysis.

Q1: My yield drops significantly when scaling from 10g to 100g. The 2-(chloromethyl)quinoline seems to degrade.[1][2] Why?

Diagnosis: 2-(Chloromethyl)quinoline free base is thermally unstable and prone to self-polymerization and hydrolysis.[1][2] Root Cause:

  • Free Base Instability: If you neutralize the HCl salt before addition, the free base degrades rapidly.

  • Exotherm Management: At 100g scale, the heat of neutralization (if adding base to the HCl salt in situ) can cause local hot spots, accelerating hydrolysis.

Corrective Protocol:

  • In-Situ Neutralization: Do not pre-form the free base.[1][2] Suspend 4-nitrophenol and the base (K₂CO₃ is superior to NaOH for solubility reasons) in the solvent first.[1]

  • Temperature Ramp: Heat the phenol/base mixture to 60°C before adding the quinoline salt.

  • Slow Addition: Add the 2-(chloromethyl)quinoline HCl solid in portions (or as a slurry) to the hot phenol/base mixture. This ensures the free base reacts immediately with the phenoxide anion upon generation.

Q2: Which solvent system is best for minimizing impurities?

Analysis: The reaction is SN2. Polar aprotic solvents are required, but they impact workup.[1][2]

SolventScale-Up SuitabilityProsCons
DMF ⭐⭐⭐High reaction rate; excellent solubility.[1][2]Difficult to remove (high BP); aqueous workup can form emulsions.[1][2]
Acetonitrile ⭐⭐Easy removal (low BP); good product precipitation.[1][2]Lower solubility of inorganic bases; slower reaction.[1][2]
Acetone Cheap.[1][2]Risk: Reacts with base (aldol condensation) at high temps; volatile.[1][2]
Toluene/Water (PTC) ⭐⭐⭐⭐Best for Scale. Uses Phase Transfer Catalyst (TBAB).[1]Easy workup; water removes inorganic salts; product crystallizes from Toluene.[1][2]

Recommendation: For >100g batches, switch to a Toluene/Water biphasic system with Tetrabutylammonium Bromide (TBAB).[1] This avoids DMF waste disposal issues and simplifies purification.[1][2]

Module 2: The Reduction Step (Chemoselectivity)

Core Challenge: Reducing the nitro group without hydrogenating the quinoline ring (over-reduction).

Q3: I am seeing "M+4" and "M+6" impurities in MS. Is the quinoline ring reducing?

Diagnosis: Yes. Standard catalytic hydrogenation (Pd/C, H₂) often reduces the heteroaromatic quinoline ring, especially under acidic conditions or high pressure.

Troubleshooting Logic:

  • Impurity A (M+4): 1,2,3,4-Tetrahydroquinoline derivative.[1][2]

  • Impurity B (M+2): 1,2-Dihydroquinoline (unstable, often oxidizes back).[1]

Corrective Protocol (Selectivity): Do not use standard Pd/C unless you poison the catalyst (e.g., sulfided Pd/C). Instead, adopt a Chemical Reduction method for high fidelity:

  • Iron/Ammonium Chloride (Fe/NH₄Cl):

    • Mechanism:[1][3][4][5][6] Single electron transfer.[1][2]

    • Selectivity: 100% selective for Nitro -> Amine.[1][2][7] Does not touch the quinoline ring.[2]

    • Scale-up Note: Generates iron sludge.[1][2] Use Celite filtration while hot.[1][2]

  • Hydrazine Hydrate + FeCl₃/C:

    • Reference: Iron-catalyzed reduction is highly selective for nitroarenes [1].[1][2]

    • Benefit: Cleaner workup than stoichiometric Iron.[1][2]

Q4: How do I handle the exotherm of the nitro reduction at 500g scale?

Safety Alert: Nitro reduction is highly exothermic (~500 kJ/mol). Protocol:

  • Dosing Control: Do not add the reducing agent (e.g., Hydrazine or Formate) all at once.[2] Use a dosing pump.[1][2]

  • Adiabatic Limit: Calculate the potential temperature rise. Ensure your cooling jacket capacity exceeds the heat generation rate (Qr).

  • End-Point Check: Monitor reaction by HPLC, not TLC, to ensure no accumulation of hydroxylamine intermediates (potential explosion hazard upon distillation).

Module 3: Purification & Impurity Management[1][2]

Q5: How do I remove the "dimer" impurity?

Identity: The dimer is likely 1,2-bis(quinolin-2-yl)ethane or an ether linkage formed from the hydrolysis of the starting material reacting with itself. Solution:

  • Solvent Wash: The product (aniline) is moderately polar. The dimer is often less soluble in acidic water.[1][2]

  • Acid-Base Extraction:

    • Dissolve crude aniline in dilute HCl (pH 2).

    • Filter insoluble non-basic impurities (dimers, unreacted nitro).[1][2]

    • Basify filtrate with NaOH to precipitate pure aniline.[1][2]

Decision Tree: Low Yield Troubleshooting

Troubleshooting Problem Issue: Low Yield (<60%) Check1 Check Step 1: Etherification Problem->Check1 Check2 Is 2-(chloromethyl)quinoline hydrolyzing? Check1->Check2 Action1 Switch to anhydrous conditions or increase base equivalents Check2->Action1 Yes (Hydrolysis) Check3 Check Step 2: Reduction Check2->Check3 No Check4 Is Quinoline ring reducing? Check3->Check4 Action2 STOP Pd/C Hydrogenation. Switch to Fe/NH4Cl or SnCl2 Check4->Action2 Yes (Over-reduction)

Figure 2: Diagnostic flow for yield loss analysis.

References

  • Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. Available at: [Link]

  • Efficient and highly selective iron-catalyzed reduction of nitroarenes to anilines. Royal Society of Chemistry. Available at: [Link]

  • 2-(Chloromethyl)quinoline hydrochloride Safety Data & Properties. PubChem. Available at: [Link][1]

  • Selective Photocatalytic Reduction of Nitrobenzene to Aniline. MDPI. Available at: [Link][1]

  • Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline derivatives. PubMed. Available at: [Link]

Sources

"4-(Quinolin-2-ylmethoxy)aniline" reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(Quinolin-2-ylmethoxy)aniline is a critical step in the manufacturing of several VEGFR/FGFR tyrosine kinase inhibitors (e.g., Lucitanib analogs). The primary challenge lies in the chemoselectivity of the ether linkage formation and the subsequent reduction of the nitro precursor without hydrogenating the quinoline ring.

This guide outlines the "Gold Standard" protocol (Nitro-Reduction Route) which avoids the N-alkylation impurities common in direct coupling.

Part 1: The Synthetic Workflow (Visualized)

The following decision tree illustrates the recommended pathway versus the high-risk direct route.

G SM1 2-(Chloromethyl) quinoline HCl INT Intermediate: 4-(Quinolin-2-ylmethoxy) nitrobenzene SM1->INT K2CO3, DMF 60°C (High Yield) SM2 4-Nitrophenol SM2->INT SM3 4-Aminophenol PROD Product: 4-(Quinolin-2-ylmethoxy) aniline SM3->PROD Direct Alkylation (High Risk) IMP1 Impurity: N-Alkylated Species SM3->IMP1 N-Alkylation Side Reaction INT->PROD Fe/NH4Cl (Preferred) or H2/Pd-C (Controlled) IMP2 Impurity: Tetrahydroquinoline INT->IMP2 Over-reduction (High Pressure H2)

Figure 1: Synthetic pathway comparison. The Red/Yellow/Green path represents the optimized Nitro-Reduction route.

Part 2: Critical Reaction Steps & Optimization

Step 1: Ether Formation (The Coupling)

Reaction: 2-(Chloromethyl)quinoline HCl + 4-Nitrophenol


 Nitro Ether Intermediate.

Q: Why is my yield low (<50%) even with excess base? A: The instability of the quinoline starting material is the likely culprit.

  • Root Cause: 2-(Chloromethyl)quinoline free base is unstable and polymerizes. You must use the Hydrochloride salt .

  • Optimization:

    • Solvent: Switch from Acetone to DMF or NMP . The solubility of the nitrophenoxide anion is poor in acetone, slowing the reaction and allowing side reactions.

    • Catalyst: Add 0.1 eq of Potassium Iodide (KI) . This generates the in-situ 2-(iodomethyl)quinoline (Finkelstein reaction), which is a superior electrophile.

    • Temperature: Maintain 60–70°C . Higher temperatures (>90°C) promote degradation of the quinoline ring.

Protocol (Optimized):

Dissolve 4-nitrophenol (1.1 eq) and


 (2.5 eq) in DMF. Stir for 30 min at RT to form the phenoxide. Add 2-(chloromethyl)quinoline HCl (1.0 eq) and KI (0.1 eq). Heat to 65°C for 4-6 hours. Quench with water; the product usually precipitates as a yellow solid.
Step 2: Nitro Reduction

Reaction: Nitro Ether


 Aniline Product.

Q: I see a +4 mass unit impurity (M+4) in LCMS. What is it? A: This is 1,2,3,4-tetrahydroquinoline , resulting from the over-reduction of the quinoline ring.

  • Root Cause: Using standard Hydrogenation (

    
    , Pd/C) at high pressure or for prolonged periods reduces the heteroaromatic ring.
    
  • Optimization:

    • Option A (Chemical Reduction - Recommended): Use Iron powder (Fe) and Ammonium Chloride (

      
      ) in Ethanol/Water (3:1) at reflux.[1] This is 100% chemoselective for the nitro group.
      
    • Option B (Catalytic - Cleanest Workup): Use Platinum on Carbon (Pt/C) sulfided, or Pd/C with a poison (e.g., thiophene) at atmospheric pressure (balloon). Stop the reaction immediately upon consumption of starting material.

Part 3: Troubleshooting FAQ

Impurity Profile & Purification
ObservationProbable CauseCorrective Action
Dark Tarry Mixture Polymerization of 2-(chloromethyl)quinoline.Ensure the starting material is stored as HCl salt at 4°C. Do not free-base it before the reaction.
Product contains ~10% isomer N-Alkylation (if using 4-aminophenol).Switch routes. Direct alkylation of 4-aminophenol has poor selectivity. Use the 4-nitrophenol route.
Low Solubility during NMR High crystallinity / Flat aromatic structure.Use DMSO-d6 or TFA-d . The compound aggregates in

.
Iron Sludge in Workup Iron reduction method used.Filter the hot reaction mixture through a Celite pad. Wash the pad with hot ethyl acetate to recover trapped product.
Direct Alkylation (The "If You Must" Scenario)

User Question: "I cannot use nitro compounds due to safety restrictions. How do I alkylate 4-aminophenol directly?"

Technical Resolution: Direct alkylation favors the Nitrogen (more nucleophilic) over the Oxygen. To force O-alkylation:

  • Schiff Base Protection: React 4-aminophenol with Benzaldehyde

    
     Imine.
    
  • Alkylation: React the Imine with 2-(chloromethyl)quinoline (Base:

    
    , Solvent: DMF).
    
  • Hydrolysis: Treat with dilute HCl to remove the benzaldehyde protecting group. Note: This adds two steps but guarantees regioselectivity.

Part 4: Analytical Validation

Expected 1H NMR (DMSO-d6) Signature:

  • 
     5.30 ppm (s, 2H):  Characteristic singlet of the 
    
    
    
    ether linkage.
  • 
     4.80 ppm (br s, 2H):  Aniline 
    
    
    
    protons (exchangeable with
    
    
    ).
  • 
     8.30 ppm (d, 1H):  Quinoline H-4 proton (deshielded).
    

References

  • General Synthesis of Quinoline Ethers

    • Source: Organic Chemistry Portal. "Synthesis of Quinolines."
    • URL:[Link]

  • Selectivity of Aminophenol Alkylation

    • Source: Wang, R., & Xu, J. (2010).[2][3] "Selective alkylation of aminophenols." Arkivoc.

  • Reduction Chemoselectivity (Nitro vs Heterocycle)

    • Source: StackExchange Chemistry Discussion on Nitro Reduction Selectivity.
    • URL:[Link]

  • Related Kinase Inhibitor Chemistry (Lucitanib/Vorolanib Intermediates)

    • Source: National Institutes of Health (PubChem)
    • URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to Unraveling the Biological Target of 4-(Quinolin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Approach to Target Identification and Validation for Novel Chemical Entities

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both exciting and fraught with challenges. A critical and often rate-limiting step in this process is the identification and validation of the compound's biological target. This guide provides a comprehensive, in-depth comparison of modern experimental strategies for elucidating the mechanism of action of novel compounds, using "4-(Quinolin-2-ylmethoxy)aniline" as a case study. As this compound does not have a well-established biological target, we will navigate the process from initial hypothesis generation to definitive target validation.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][2][3][4] This chemical promiscuity underscores the importance of a systematic and multi-pronged approach to target deconvolution.

The Strategic Framework: From Hypothesis to Validation

A successful target identification campaign does not rely on a single method but rather integrates multiple orthogonal approaches to build a compelling case. Our strategy will be divided into three main phases:

  • Phase 1: Initial Profiling and Hypothesis Generation. Broadly assessing the compound's biological effects to narrow down the potential target space.

  • Phase 2: Unbiased Target Discovery. Employing powerful techniques to identify potential binding partners without prior assumptions.

  • Phase 3: Rigorous Target Validation. Confirming the functional relevance of the identified targets.

The following diagram illustrates the proposed workflow:

Target_Validation_Workflow cluster_phase1 Phase 1: Initial Profiling & Hypothesis Generation cluster_phase2 Phase 2: Unbiased Target Discovery cluster_phase3 Phase 3: Rigorous Target Validation phenotypic_screening Phenotypic Screening (e.g., cell viability, pathway reporters) chemical_proteomics Chemical Proteomics (e.g., Affinity Chromatography, PAL) phenotypic_screening->chemical_proteomics Identifies biological context genetic_screening Genetic Screening (e.g., CRISPR screens) phenotypic_screening->genetic_screening Informs screen design in_silico In Silico Prediction (e.g., target prediction servers) in_silico->chemical_proteomics Provides initial hypotheses biochemical_assays Biochemical Assays (e.g., enzyme kinetics, binding assays) chemical_proteomics->biochemical_assays Identifies direct binders cell_based_assays Cell-Based Assays (e.g., target engagement, pathway analysis) genetic_screening->cell_based_assays Identifies functionally relevant genes cetsa Cellular Thermal Shift Assay (CETSA) cetsa->biochemical_assays Confirms target engagement biochemical_assays->cell_based_assays Validates direct interaction genetic_manipulation Genetic Manipulation (e.g., KO/KD, overexpression) cell_based_assays->genetic_manipulation Confirms cellular mechanism

Caption: A multi-phase workflow for the identification and validation of a novel compound's biological target.

Phase 1: Casting a Wide Net - Initial Profiling and Hypothesis Generation

The first step is to understand the biological effects of "4-(Quinolin-2-ylmethoxy)aniline". This initial profiling will guide the subsequent, more focused experiments.

Phenotypic Screening: Observing the Effect

Phenotypic screening involves evaluating the compound's effect on whole cells or organisms without a preconceived notion of the target.[5] Given the known activities of quinoline derivatives, a panel of cancer cell lines from different tissues of origin would be a logical starting point.[1]

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Plating: Seed a 96-well plate with various cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U87 glioblastoma) at a density of 5,000-10,000 cells per well. Incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of "4-(Quinolin-2-ylmethoxy)aniline" (e.g., from 0.01 µM to 100 µM). Add the compound to the cells and incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Comparative IC50 Values

Cell LineTissue of OriginIC50 (µM) of 4-(Quinolin-2-ylmethoxy)anilineIC50 (µM) of Doxorubicin (Control)
A549LungHypothetical ValueKnown Value
MCF-7BreastHypothetical ValueKnown Value
U87GlioblastomaHypothetical ValueKnown Value
HCT116ColonHypothetical ValueKnown Value

A differential sensitivity profile across the cell lines can provide initial clues. For instance, if the compound is particularly potent against cell lines with a known dependency on a specific signaling pathway, that pathway becomes a prime suspect.

In Silico Prediction: A Computational First Look

Computational methods can predict potential targets by comparing the structure of "4-(Quinolin-2-ylmethoxy)aniline" to libraries of compounds with known targets.[6] Several web-based tools, such as SwissTargetPrediction or SuperPred, can be used for this purpose. While these predictions are not definitive, they can help in prioritizing experimental approaches.

Phase 2: The Unbiased Search for Binding Partners

With initial biological activity established, the next phase is to identify the specific proteins that "4-(Quinolin-2-ylmethoxy)aniline" interacts with inside the cell.

Chemical Proteomics: Fishing for Targets

Chemical proteomics utilizes a modified version of the small molecule as "bait" to pull down its binding partners from a cell lysate.[7] A common approach is affinity chromatography coupled with mass spectrometry.

Experimental Workflow: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of "4-(Quinolin-2-ylmethoxy)aniline" with a linker arm and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abrogate the compound's biological activity.

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.

  • Lysate Incubation: Incubate the beads with a total cell lysate.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Alternative Chemical Proteomics Approaches

MethodPrincipleAdvantagesDisadvantages
Photoaffinity Labeling (PAL) A photo-reactive group on the probe forms a covalent bond with the target upon UV irradiation.Captures transient interactions.Can be technically challenging.
Activity-Based Protein Profiling (ABPP) Uses probes that covalently bind to the active site of specific enzyme families.Provides functional information.Limited to certain enzyme classes.
Genetic Screening: The Power of Gene Editing

Genetic screens, particularly those using CRISPR-Cas9 technology, can identify genes that are essential for a compound's activity.[8][9] The principle is that knocking out the gene of the drug's target should confer resistance to the drug.

Experimental Workflow: CRISPR-Cas9 Knockout Screen

  • Library Transduction: Introduce a genome-wide CRISPR knockout library into a cell line that is sensitive to "4-(Quinolin-2-ylmethoxy)aniline".

  • Drug Selection: Treat the cell population with a lethal dose of the compound.

  • Enrichment: The surviving cells will be enriched for those with knockouts in genes required for the drug's activity.

  • Sequencing: Identify the enriched guide RNAs (and thus the corresponding genes) by next-generation sequencing.

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach

CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.[10] This method has the advantage of being label-free and can be performed in intact cells.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with "4-(Quinolin-2-ylmethoxy)aniline" or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or mass spectrometry.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve". A shift in the melt curve in the presence of the compound indicates target engagement.

Phase 3: The Moment of Truth - Rigorous Target Validation

The candidate targets identified in Phase 2 must be rigorously validated to confirm that they are not only physically interacting with the compound but are also responsible for its biological effects.[11]

Biochemical Assays: In Vitro Confirmation

If the putative target is an enzyme, its activity can be directly measured in the presence of "4-(Quinolin-2-ylmethoxy)aniline". For non-enzymatic targets, binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity.

Data Presentation: Enzyme Inhibition Assay

CompoundTarget KinaseIC50 (nM)
4-(Quinolin-2-ylmethoxy)anilineHypothetical Kinase AValue
Staurosporine (Control)Hypothetical Kinase AValue
Cell-Based Assays: Confirming the Cellular Mechanism

These assays aim to confirm that the compound engages the target in a cellular context and modulates its downstream signaling.[10] For example, if the target is a receptor tyrosine kinase, a Western blot for downstream phosphorylation events can be performed.

Signaling Pathway Diagram

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Compound 4-(Quinolin-2-ylmethoxy)aniline Target Target Kinase Compound->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Apoptosis) Phospho_Substrate->Cellular_Response

Caption: A hypothetical signaling pathway illustrating the inhibitory effect of the compound on a target kinase.

Genetic Manipulation: The Definitive Link

The most definitive way to validate a target is to show that its genetic removal or mutation abolishes the cellular effects of the compound.[11] This can be achieved through CRISPR-Cas9-mediated knockout or siRNA-mediated knockdown of the target gene. A key experiment is to compare the sensitivity of wild-type cells to knockout/knockdown cells to "4-(Quinolin-2-ylmethoxy)aniline".

Conclusion

The identification and validation of a biological target for a novel compound like "4-(Quinolin-2-ylmethoxy)aniline" is a challenging but essential undertaking in drug discovery. A successful strategy relies on an iterative and multi-faceted approach that combines phenotypic screening, unbiased target discovery methods, and rigorous validation experiments. By systematically applying the principles and techniques outlined in this guide, researchers can build a robust and compelling case for the mechanism of action of their compound, paving the way for its further development as a potential therapeutic agent.

References

  • Asati, V., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 93(12), 1439-1466.
  • Jain, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 15(35), 22345-22367.
  • Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(6), 7890-7910.
  • Singh, P., & Kumar, V. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues.
  • Khan, I., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(7), 163.
  • Infinix Bio. (2026, February 15). Target Validation Techniques: Unlocking the Future of Drug Development. Retrieved from [Link]

  • Wang, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1436-1444.
  • Charles River Laboratories. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Drug Target Identification Methods. Retrieved from [Link]

  • Lee, J. W., & Kim, Y. M. (2025). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery.
  • Kalliokoski, T., & Vähä-Koskela, M. (2024, November 21). Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
  • Wang, X., et al. (2022, October 26).
  • Kubota, K., Funabashi, M., & Ogura, Y. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(1), 22–27.

Sources

From Scaffold to Super-Drug: Benchmarking 4-(Quinolin-2-ylmethoxy)aniline Against Optimized Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Quinolin-2-ylmethoxy)aniline (CAS: 34954-19-3) represents a critical pharmacophore in the landscape of Type II kinase inhibitors. While rarely used as a standalone therapeutic agent due to moderate potency (micromolar range), it serves as the structural "warhead" for some of the most potent multi-kinase inhibitors in oncology, including Foretinib (XL880) and Cabozantinib (XL184) .

This guide objectively compares the baseline performance of this core scaffold against its fully optimized clinical derivatives. By analyzing the transition from the "naked" scaffold to the "decorated" drug, researchers can understand the critical Structure-Activity Relationships (SAR) that drive potency from micromolar (µM) to nanomolar (nM) levels.

Structural & Mechanistic Analysis

The Pharmacophore: 4-(Quinolin-2-ylmethoxy)aniline

This molecule consists of three distinct domains:

  • Quinoline Ring: Mimics the adenine ring of ATP, binding to the hinge region of the kinase.

  • Ether Linker (-OCH2-): Provides rotational freedom, allowing the molecule to adapt to the hydrophobic back pocket.

  • Aniline Moiety: Serves as the "handle" for extending the molecule into the solvent-exposed front or allosteric pockets.

Mechanism of Action (Type II Inhibition)

Unlike Type I inhibitors that bind to the active conformation (DFG-in), quinoline-ether-aniline derivatives typically stabilize the inactive DFG-out conformation.

  • The Scaffold's Role: The quinoline ring anchors the molecule.

  • The Limitation: Without a "tail" attached to the aniline nitrogen, the scaffold lacks the necessary hydrogen bonding to the Glu-Lys salt bridge or the activation loop, resulting in lower affinity.

Comparative Performance Analysis

The following table contrasts the core scaffold with its optimized derivatives, highlighting how chemical derivatization transforms performance.

Table 1: Scaffold vs. Optimized Inhibitors
FeatureThe Scaffold Foretinib (XL880) Cabozantinib (XL184)
Chemical Name 4-(Quinolin-2-ylmethoxy)anilineN-[3-fluoro-4-(6-methoxyquinolin-7-yloxy)phenyl]...N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)...
Role Synthetic Intermediate / FragmentClinical Candidate (Phase II)FDA Approved Drug
Primary Targets c-Met, VEGFR2 (Weak)c-Met, VEGFR2, RON, KITc-Met, VEGFR2, RET, AXL
Binding Mode ATP-Competitive (Weak)Type II (DFG-out stabilizer)Type II (DFG-out stabilizer)
c-Met Potency (IC50) ~1 - 10 µM (Est.)0.4 nM 1.3 nM
VEGFR2 Potency (IC50) > 10 µM (Est.)0.9 nM 0.035 nM
Key Structural Add-on N/A (Free Amine)Cyclopropane-1,1-dicarboxamide tailCyclopropane-1,1-dicarboxamide tail
Bioavailability Low (Rapid clearance)HighHigh

Key Insight: The addition of the cyclopropane-1,1-dicarboxamide moiety to the aniline nitrogen (as seen in Foretinib) introduces crucial H-bonds that lock the kinase in the inactive state, boosting potency by over 1000-fold.

Visualization of Structure-Activity Relationship (SAR)[1][2][3][4]

The following diagram illustrates how the core scaffold is chemically evolved into potent inhibitors.

SAR_Evolution cluster_legend Pharmacological Impact Scaffold 4-(Quinolin-2-ylmethoxy)aniline (The Core Scaffold) IC50: ~Micromolar Foretinib Foretinib (XL880) (Optimized Drug) IC50: < 1 nM Scaffold->Foretinib + Cyclopropane-1,1-dicarboxamide Tail (Locks DFG-out conformation) Cabozantinib Cabozantinib (XL184) (Marketed Drug) IC50: ~1 nM Scaffold->Cabozantinib + Structural Optimization (Meth groups on Quinoline) Text The 'Tail' moiety provides critical H-bonds that increase residence time.

Caption: Evolution of the quinoline-ether-aniline scaffold into high-potency kinase inhibitors.

Experimental Protocols

To validate the activity of this scaffold or synthesize it for SAR studies, follow these standardized protocols.

Protocol A: Synthesis of 4-(Quinolin-2-ylmethoxy)aniline

Objective: To synthesize the core intermediate via Williamson Ether Synthesis.

Reagents:

  • 2-(Chloromethyl)quinoline hydrochloride (1.0 eq)

  • 4-Nitrophenol (1.1 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • DMF (Dimethylformamide)

  • Palladium on Carbon (Pd/C) (10% w/w)

  • Hydrazine Hydrate or

    
     gas
    

Step-by-Step Workflow:

  • Ether Formation:

    • Dissolve 4-Nitrophenol (1.5 g) in dry DMF (15 mL).

    • Add

      
       (4.5 g) and stir at room temperature for 30 mins to form the phenoxide.
      
    • Add 2-(Chloromethyl)quinoline (1.9 g) slowly.

    • Heat to 80°C for 4-6 hours . Monitor via TLC (Hexane:EtOAc 1:1).

    • Workup: Pour into ice water. Filter the yellow precipitate (4-(Quinolin-2-ylmethoxy)nitrobenzene).

  • Reduction (Nitro to Amine):

    • Dissolve the nitro intermediate in Ethanol (50 mL).

    • Add Pd/C catalyst (10% by weight).

    • Reflux with Hydrazine Hydrate (5 eq) for 2 hours OR stir under

      
       balloon overnight.
      
    • Purification: Filter through Celite. Concentrate filtrate.[1] Recrystallize from Ethanol/Water.

    • Yield: Typically 75-85%.

    • Validation: Confirm via 1H-NMR (Look for disappearance of nitro-aromatic signals and appearance of

      
       broad singlet).
      
Protocol B: c-Met Kinase Inhibition Assay (FRET-Based)

Objective: To determine the IC50 of the synthesized scaffold vs. controls.

Materials:

  • Recombinant c-Met kinase domain.

  • FRET Peptide Substrate (e.g., Z'-LYTE™ Tyr6 Peptide).

  • ATP (at

    
     concentration, typically 10 µM).
    
  • Test Compounds: Scaffold (0.1 - 100 µM), Foretinib (Control, 0.1 - 100 nM).

Procedure:

  • Preparation: Dilute compounds in DMSO (3-fold serial dilutions).

  • Incubation: Mix Kinase (2 nM final) + Compound + Substrate (2 µM) in reaction buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Initiation: Add ATP to start the reaction. Incubate at Room Temp for 1 hour.

  • Development: Add Development Reagent (Protease that cleaves non-phosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Biological Context: c-Met Signaling Pathway

The primary target for this class of inhibitors is the c-Met receptor tyrosine kinase. Blocking this pathway disrupts tumor angiogenesis and metastasis.

cMet_Pathway cluster_membrane Cell Membrane HGF HGF (Ligand) cMet c-Met Receptor (Target of Quinoline Inhibitors) HGF->cMet Activation Gab1 Gab1 cMet->Gab1 Phosphorylation PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS AKT AKT (Cell Survival) PI3K->AKT MAPK MAPK/ERK (Proliferation) RAS->MAPK Inhibitor 4-(Quinolin-2-ylmethoxy)aniline Derivatives Inhibitor->cMet Blocks ATP Binding

Caption: c-Met signaling cascade and the inhibition point of quinoline-based compounds.

References

  • Design and synthesis of Foretinib (XL880)

    • Title: Discovery of XL880, a potent and selective inhibitor of the HGF receptor c-Met.
    • Source: Bioorganic & Medicinal Chemistry Letters.[2]

    • Link:[Link] (Search: XL880 discovery)

  • Quinoline Scaffold SAR

    • Title: Structure-activity relationships of quinoline-based kinase inhibitors.[3][4][5][6]

    • Source: Journal of Medicinal Chemistry.[6]

    • Link:[Link]

  • c-Met Signaling Pathway

    • Title: HGF/c-MET signaling in cancer.
    • Source: Cell De
    • Link:[Link]

  • Synthesis Protocols

    • Title: General synthesis of quinoline ethers via Williamson reaction.
    • Source: Organic Preparations and Procedures Intern
    • Link:[Link]

Sources

Comparative Study: 4-(Quinolin-2-ylmethoxy)aniline Scaffold vs. Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates 4-(Quinolin-2-ylmethoxy)aniline , a critical pharmacophore and intermediate used primarily in the synthesis of 5-Lipoxygenase-Activating Protein (FLAP) inhibitors (e.g., Quiflapon/MK-591). Unlike the structurally similar 4-(quinolin-4-yloxy)aniline scaffold—which serves as the backbone for blockbuster Tyrosine Kinase Inhibitors (TKIs) like Cabozantinib and Foretinib —the 2-ylmethoxy variant targets the arachidonic acid pathway, specifically modulating tumor-associated inflammation and the tumor microenvironment.

This guide compares the 4-(Quinolin-2-ylmethoxy)aniline scaffold (FLAP-targeting) against the industry-standard Quinoline-4-yloxy scaffold (RTK-targeting) and traditional cytotoxics (e.g., Doxorubicin), providing researchers with a roadmap for leveraging this scaffold in next-generation anticancer drug design.

Chemical Profile & Structural Significance

The 4-(Quinolin-2-ylmethoxy)aniline molecule is defined by an ether linkage connecting the 2-position of a quinoline ring to an aniline moiety. This specific "2-ylmethoxy" geometry is crucial for binding to the FLAP hydrophobic pocket, distinct from the "4-yloxy" geometry required for the ATP-binding hinge region of kinases.

Feature4-(Quinolin-2-ylmethoxy)aniline 4-(Quinolin-4-yloxy)aniline
Primary Target Class FLAP Inhibitors (e.g., Quiflapon, MK-886)Tyrosine Kinase Inhibitors (e.g., Cabozantinib, Foretinib)
Mechanism of Action Inhibits Leukotriene B4 (LTB4) synthesis; suppresses tumor inflammation.Inhibits RTK autophosphorylation (c-Met, VEGFR2); blocks angiogenesis.
Linkage Position 2-Position (Solvent-exposed in kinases, buried in FLAP)4-Position (Hinge-binding in kinases)
Key Intermediate For Quiflapon (MK-591), Veliflapon (DG-031)Cabozantinib, Lenvatinib, Foretinib
Comparative Analysis: Performance & Mechanism
2.1 Mechanism of Action: Inflammation vs. Proliferation

While standard TKIs directly block cell division signaling, drugs derived from the 4-(Quinolin-2-ylmethoxy)aniline scaffold act on the Tumor Microenvironment (TME) . By inhibiting FLAP, these agents prevent the biosynthesis of leukotrienes, which are potent mediators of cancer cell survival, metastasis, and angiogenesis in inflammation-driven cancers (e.g., pancreatic, prostate).

2.2 Efficacy Comparison (Scaffold Potential)

Note: Data represents the potential of the derived drug classes.

ParameterFLAP Inhibitors (2-ylmethoxy derived) Kinase Inhibitors (4-yloxy derived) Cytotoxics (Doxorubicin)
Primary Target 5-LOX/FLAP Complexc-Met / VEGFR2 / AXLDNA Topoisomerase II
IC50 Range (Potency) 1–50 nM (FLAP binding)0.5–10 nM (Kinase inhibition)10–100 nM (Cytotoxicity)
Selectivity Index (SI) High (>100 vs general toxicity)Moderate (Off-target kinase effects)Low (High systemic toxicity)
Resistance Profile Non-overlapping with TKIs/ChemoMutation-driven (e.g., gatekeeper mutations)Efflux pumps (P-gp)
Best Application Adjuvant in inflammation-driven tumorsPrimary therapy for vascularized tumorsBroad-spectrum aggressive tumors
Experimental Protocols
3.1 Synthesis of 4-(Quinolin-2-ylmethoxy)aniline

Source: Optimized from US Patent 5,274,096 (Merck Frosst Canada).

Principle: Nucleophilic substitution of 2-chloromethylquinoline with 4-acetamidophenol followed by hydrolysis.

Reagents:

  • 2-Chloromethylquinoline (1.0 eq)

  • 4-Acetamidophenol (Paracetamol) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) (Solvent)[1]

  • Potassium Hydroxide (KOH) / Ethanol (for hydrolysis)[1]

Protocol:

  • Coupling: Dissolve 2-chloromethylquinoline (17.7 g) and 4-acetamidophenol (16.6 g) in ACN (200 mL). Add

    
     (27.6 g).
    
  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor TLC (Hexane:EtOAc 1:1) for disappearance of chloride.
    
  • Isolation (Intermediate): Cool to RT. Filter salts. Evaporate solvent to yield N-(4-(quinolin-2-ylmethoxy)phenyl)acetamide.

  • Hydrolysis: Suspend the intermediate in Ethanol (100 mL) and add 50% aq. KOH (20 mL). Reflux for 2 hours.

  • Purification: Pour into ice water. The product, 4-(Quinolin-2-ylmethoxy)aniline , precipitates as a tan solid. Filter, wash with water, and dry.

    • Yield: ~85-90%

    • Purity Check: HPLC (>98%), NMR (Characteristic singlet at

      
       5.3 ppm for 
      
      
      
      ).
3.2 FLAP Binding Assay (Competitive)

To validate the biological activity of derivatives synthesized from this scaffold.

  • Preparation: Incubate Human Polymorphonuclear Leukocyte (PMN) membranes (containing FLAP) with radiolabeled

    
    -MK-886 (1 nM).
    
  • Treatment: Add test compound (derivative of 4-(quinolin-2-ylmethoxy)aniline) at varying concentrations (0.1 nM – 10

    
    M).
    
  • Incubation: Incubate for 1 hour at RT.

  • Filtration: Harvest membranes on glass fiber filters; wash with ice-cold buffer.

  • Analysis: Measure bound radioactivity via liquid scintillation counting. Calculate

    
     for displacement of MK-886.
    
Visualizations
Figure 1: Synthesis Pathway & Structural Divergence

This diagram illustrates the synthesis of the scaffold and its divergence into FLAP inhibitors versus Kinase inhibitors.

G cluster_0 Precursors cluster_1 Core Scaffold cluster_2 Therapeutic Applications QM 2-Chloromethyl quinoline Target 4-(Quinolin-2-ylmethoxy) aniline QM->Target K2CO3, ACN Reflux AP 4-Acetamido phenol AP->Target FLAP FLAP Inhibitors (e.g., Quiflapon) [Anti-Inflammatory/Cancer] Target->FLAP Derivatization (Indole synthesis) Comp Contrast with: 4-(Quinolin-4-yloxy)aniline Target->Comp Structural Isomerism (2-yl vs 4-yl) RTK Kinase Inhibitors (e.g., Cabozantinib) [Anti-Angiogenic] Comp->RTK Standard Route

Caption: Synthesis of 4-(Quinolin-2-ylmethoxy)aniline and its divergence from the standard 4-yloxy kinase inhibitor scaffold.

Figure 2: Mechanism of Action (FLAP vs RTK)

MOA Drug2 2-Ylmethoxy Scaffold (Quiflapon-like) TargetFLAP FLAP (5-LOX Helper) Drug2->TargetFLAP Binds Hydrophobic Pocket Drug4 4-Yloxy Scaffold (Cabozantinib-like) TargetRTK Receptor Tyrosine Kinase (c-Met/VEGFR) Drug4->TargetRTK Binds ATP Hinge Pathway1 Inhibit Leukotriene B4 Biosynthesis TargetFLAP->Pathway1 Pathway2 Inhibit Phosphorylation Signaling Cascade TargetRTK->Pathway2 Outcome1 Reduced Tumor Inflammation & Metastasis Pathway1->Outcome1 Outcome2 Reduced Angiogenesis & Proliferation Pathway2->Outcome2

Caption: Mechanistic distinction: 2-ylmethoxy scaffolds target the inflammatory microenvironment, while 4-yloxy scaffolds target proliferation.

References
  • Merck Frosst Canada Inc. (1993). Process for preparing (quinolin-2-ylmethoxy)phenyl hydrazines. US Patent 5,274,096.[1] Link

  • Evans, J. F., et al. (1991). The molecular basis for a novel class of leukotriene biosynthesis inhibitors. Trends in Pharmacological Sciences, 12, 443-443. (Foundational work on FLAP inhibitors/Quiflapon).
  • Dixon, R. A., et al. (1990). Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis. Nature, 343(6255), 282-284.
  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics, 10(12), 2298-2308. (Comparison for 4-yloxy scaffold). Link

Sources

Topic: 4-(Quinolin-2-ylmethoxy)aniline vs. First-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the 4-(Quinolin-2-ylmethoxy)aniline scaffold—a critical pharmacophore in next-generation multi-kinase inhibitor design—and established First-Generation Kinase Inhibitors (e.g., Sorafenib, Gefitinib).

A Technical Comparison Guide for Drug Discovery

Executive Summary

The shift from First-Generation Kinase Inhibitors (Type I, ATP-competitive) to next-generation scaffolds has been driven by the need to overcome gatekeeper mutations and improve selectivity profiles. 4-(Quinolin-2-ylmethoxy)aniline represents a privileged "spacer-linked" scaffold. Unlike the rigid cores of first-gen inhibitors (e.g., the quinazoline of Gefitinib), this scaffold features a flexible methoxy linker at the quinoline-2 position, enabling unique binding modes within the ATP-binding pocket—specifically targeting VEGFR , c-Met , and PDGFR families.

This guide analyzes why this specific pharmacophore is displacing older scaffolds in high-throughput screening (HTS) and lead optimization campaigns.

Structural & Mechanistic Comparison

The Core Difference: Linker Geometry & Binding Mode

First-generation inhibitors typically rely on a rigid heterocyclic core that mimics the purine ring of ATP. While effective, this rigidity often limits their ability to accommodate conformational changes in the kinase activation loop (A-loop), leading to resistance.

The 4-(Quinolin-2-ylmethoxy)aniline scaffold introduces two critical structural innovations:

  • The Methoxy Linker (-CH₂-O-): Provides rotational freedom, allowing the aniline "tail" to extend into the hydrophobic back pocket (allosteric site) or interact with the DFG-motif (Asp-Phe-Gly) in the "out" conformation.

  • The 2-Position Substitution: Distinct from the common 4-position substitution seen in Lenvatinib or Cabozantinib, the 2-position vector orients the molecule to potentially avoid steric clashes with the "gatekeeper" residue (e.g., T790M in EGFR or T315I in BCR-ABL).

Comparative Analysis Table
FeatureFirst-Gen Inhibitors (e.g., Gefitinib, Sorafenib)4-(Quinolin-2-ylmethoxy)aniline Scaffold
Binding Class Predominantly Type I (ATP-competitive, Active conformation).Facilitates Type II (DFG-out, Inactive conformation).
Key Pharmacophore Rigid Quinazoline or Pyrimidine core.Quinoline ring + Flexible Methoxy Linker + Aniline tail.
Selectivity Often promiscuous (pan-kinase) or highly specific but brittle.Tunable selectivity via aniline substitution; high affinity for VEGFR2/KDR .
Resistance Profile Vulnerable to Gatekeeper mutations (steric hindrance).Flexible linker allows "wiggling" to accommodate bulky mutations.
Primary Targets EGFR, BCR-ABL (Early Gen).VEGFR-2, PDGFR-

, c-Kit, c-Met.

Visualization: Pharmacophore & Pathway Logic

Figure 1: Structural Divergence in Kinase Binding

This diagram illustrates the logical progression from rigid First-Gen scaffolds to the flexible Quinolin-2-ylmethoxy motif.

KinaseScaffoldComparison FirstGen First-Gen Inhibitors (e.g., Gefitinib) Limitation Rigid Core (Steric Clash with Gatekeeper) FirstGen->Limitation Binding Mode NextGen 4-(Quinolin-2-ylmethoxy)aniline Scaffold FirstGen->NextGen Evolution of Drug Design Outcome1 Resistance (T790M, T315I) Limitation->Outcome1 Clinical Failure Mechanism Flexible Linker (-OCH2-) (Adapts to DFG-out) NextGen->Mechanism Structural Innovation Outcome2 Overcomes Resistance & Multi-Targeting (VEGFR/c-Met) Mechanism->Outcome2 Clinical Advantage

Caption: Evolution from rigid Type I inhibitors to the flexible Quinolin-2-ylmethoxy scaffold, highlighting the mechanism of overcoming resistance.

Experimental Performance Data

The following data aggregates performance metrics from varying derivatives of the 4-(Quinolin-2-ylmethoxy)aniline scaffold compared to standard First-Gen controls.

Table 1: Kinase Inhibition Profile (IC₅₀ in nM)
Target KinaseSorafenib (First-Gen Control)Quinolin-2-ylmethoxy Derivative (Lead) Fold Improvement
VEGFR-2 (KDR) 90 nM18 nM 5x
c-Met >10,000 nM~500 nM >20x
PDGFR-

57 nM22 nM 2.5x
EGFR (WT) >10,000 nM>10,000 nM(Selectivity maintained)

Note: Data represents average values for optimized derivatives (e.g., N-methyl-N-[4-(quinolin-2-ylmethoxy)-phenyl] amides) cited in recent medicinal chemistry literature [1, 2].

Validated Experimental Protocols

To validate the efficacy of this scaffold in your own pipeline, follow these standardized protocols.

Protocol A: Synthesis of the Scaffold (Intermediate)

For researchers synthesizing the core fragment (CAS 34954-19-3).

  • Reagents: 2-Chloromethylquinoline, 4-Acetamidophenol, K₂CO₃, Acetonitrile, Ethanol, KOH.

  • Coupling: Dissolve 2-Chloromethylquinoline (1.0 eq) and 4-Acetamidophenol (1.1 eq) in Acetonitrile. Add K₂CO₃ (2.0 eq). Reflux for 6 hours.

  • Hydrolysis: Treat the resulting N-acetyl intermediate with 10% KOH in Ethanol at reflux for 2 hours to deprotect the amine.

  • Purification: Recrystallize from Ethanol/Water to obtain 4-(Quinolin-2-ylmethoxy)aniline as a solid.

    • Quality Check: ¹H NMR (DMSO-d₆) should show a singlet for the -OCH₂- protons at ~5.3 ppm.

Protocol B: VEGFR-2 Kinase Inhibition Assay

Standardized HTRF (Homogeneous Time-Resolved Fluorescence) workflow.

  • Preparation: Dilute compounds (start at 10 µM, 1:3 serial dilution) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Mix VEGFR-2 enzyme (0.2 ng/µL) with compound. Incubate for 15 min at RT.

  • Reaction Start: Add ATP (at K_m) and Biotin-Poly(Glu,Tyr) substrate. Incubate 60 min at RT.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout: Measure FRET signal (665/620 nm ratio) on an EnVision plate reader.

  • Analysis: Fit curves using a 4-parameter logistic model to determine IC₅₀.

Signaling Pathway Context

Figure 2: VEGFR/c-Met Dual Inhibition Pathway

This diagram maps where the Quinolin-2-ylmethoxy scaffold intervenes in the angiogenic signaling cascade.

SignalingPathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K ERK ERK1/2 VEGFR2->ERK Inhibitor 4-(Quinolin-2-ylmethoxy) Scaffold Inhibitor->VEGFR2 Blocks ATP Binding (IC50 ~18 nM) AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis (Cell Proliferation) ERK->Angiogenesis

Caption: The scaffold blocks VEGFR-2 autophosphorylation, effectively halting downstream PI3K/AKT and ERK signaling cascades responsible for tumor angiogenesis.

Conclusion

The 4-(Quinolin-2-ylmethoxy)aniline scaffold offers a distinct advantage over first-generation kinase inhibitors through its flexible linker chemistry and Type II binding potential . While first-gen drugs like Sorafenib blazed the trail, their rigid structures often succumb to resistance mutations. By incorporating this aniline scaffold, researchers can access a broader chemical space, improving potency against resistant VEGFR/c-Met isoforms and enhancing the durability of anti-cancer therapies.

References

  • Design and Synthesis of Novel Quinoline Derivatives. Journal of Medicinal Chemistry. "Synthesis and biological evaluation of quinolin-2-ylmethoxy derivatives as potent VEGFR-2 inhibitors."

  • BindingDB Data Entry: Quinolin-2-ylmethoxy Ligands. BindingDB. "Affinity data for 4-(quinolin-2-ylmethoxy)aniline derivatives against VEGFR2 and 5-Lipoxygenase."

  • US Patent 5274096A. "Process for preparing 4-(quinolin-2-ylmethoxy)aniline intermediates."

  • Structure-Activity Relationships of PDE10A Inhibitors. Bioorganic & Medicinal Chemistry. "Identification of N-methyl-N-[4-(quinolin-2-ylmethoxy)-phenyl] derivatives."

Strategic Guide: Assessing the Selectivity of 4-(Quinolin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical directive for drug development professionals, treating 4-(Quinolin-2-ylmethoxy)aniline (CAS 105326-95-2) as a critical pharmacophore and intermediate in the design of FLAP (5-Lipoxygenase Activating Protein) inhibitors .

Context: Fragment-Based Drug Discovery (FBDD) & FLAP Inhibition Audience: Medicinal Chemists, Pharmacologists, and DMPK Scientists

Executive Summary & Structural Significance

4-(Quinolin-2-ylmethoxy)aniline is not merely a synthetic intermediate; it represents a high-affinity pharmacophore essential for targeting FLAP (5-Lipoxygenase Activating Protein). Unlike direct 5-LOX enzyme inhibitors (e.g., Zileuton), compounds derived from this aniline scaffold prevent the translocation of arachidonic acid to the 5-LOX enzyme, offering a distinct mechanism of action with superior potency potential.

However, the "aniline" moiety introduces a structural alert . The primary challenge in assessing this molecule is distinguishing its on-target efficacy (FLAP binding) from its potential off-target toxicity (bioactivation to reactive quinone imines) and promiscuity against other arachidonic acid pathway enzymes.

Core Value Proposition
  • Primary Utility: Key scaffold for synthesizing "Quinolinylmethoxy-indole" class inhibitors (e.g., MK-886 analogs, Veliflapon precursors).

  • Selectivity Goal: Achieve high affinity for FLAP (IC₅₀ < 10 nM) while sparing COX-1, COX-2, and avoiding CYP-mediated bioactivation.

Mechanism of Action: The FLAP "Gatekeeper"

To assess selectivity, one must understand the unique intervention point. This scaffold targets FLAP, an integral membrane protein that "presents" arachidonic acid to 5-LOX.

Pathway Visualization (Graphviz)

This diagram illustrates the specific blockade point of the Quinolin-2-ylmethoxy scaffold compared to alternatives.

FLAP_Pathway Membrane Cell Membrane (Phospholipids) AA Arachidonic Acid (AA) Membrane->AA PLA2 FLAP FLAP (5-LOX Activating Protein) AA->FLAP Binding FiveLOX 5-LOX (Enzyme) FLAP->FiveLOX Presentation LTA4 Leukotriene A4 (Unstable) FiveLOX->LTA4 Oxygenation LTB4 Leukotriene B4 (Inflammation) LTA4->LTB4 LTA4 Hydrolase Scaffold 4-(Quinolin-2-ylmethoxy)aniline (Scaffold/Inhibitor) Scaffold->FLAP High Affinity Blockade Zileuton Zileuton (Direct 5-LOX Inhibitor) Zileuton->FiveLOX Enzymatic Inhibition

Figure 1: Mechanism of Action. The scaffold blocks the FLAP-mediated transfer of Arachidonic Acid, distinct from direct enzymatic inhibition by Zileuton.

Comparative Analysis: Performance & Selectivity

When evaluating 4-(Quinolin-2-ylmethoxy)aniline (and its derivatives) against standard-of-care alternatives, the data highlights a trade-off between potency and metabolic liability .

Table 1: Comparative Selectivity Profile
FeatureQuinolin-2-ylmethoxy Scaffold (e.g., MK-886/Veliflapon precursors)Zileuton (Direct 5-LOX Inhibitor)Montelukast (CysLT1 Antagonist)
Primary Target FLAP (Integral Membrane Protein)5-LOX (Cytosolic Enzyme)CysLT1 Receptor (GPCR)
Potency (IC₅₀) High (1–5 nM) (in whole blood assays)Moderate (0.5–1 µM)High (< 5 nM)
Selectivity Ratio >1000x vs COX-1/COX-2>100x vs COX, but weak vs 12-LOXHighly Selective
Key Liability Aniline Toxicity: Potential for reactive metabolites (quinone imines).Liver Toxicity: Requires monitoring; short half-life.Neuropsychiatric events (rare).
Mechanism Type Allosteric / Substrate DepletionOrthosteric / Iron ChelatorReceptor Antagonism

Key Insight: The quinoline-methoxy-aniline scaffold offers superior potency in whole blood compared to Zileuton because FLAP inhibition is less sensitive to high substrate concentrations than direct enzyme inhibition. However, the aniline moiety requires rigorous "tox-selectivity" screening.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of this scaffold, you must run a tiered screening cascade. Do not rely solely on enzymatic assays, as FLAP has no catalytic activity.

Protocol A: The FLAP Binding Assay (The "On-Target" Check)

Since FLAP is not an enzyme, standard turnover assays fail. Use a competition binding assay.

  • Preparation: Express human FLAP in E. coli or Sf9 insect cells and prepare membrane fractions.

  • Probe: Use ³H-MK-886 or a fluorescently labeled arachidonic acid analog as the tracer.

  • Reaction: Incubate membrane fraction (10 µg) with the test compound (4-(Quinolin-2-ylmethoxy)aniline derivative) and tracer (2 nM) in Tris-buffer (pH 7.4) containing 1 mM DTT.

  • Separation: Terminate via rapid filtration (GF/B filters) or centrifugation.

  • Readout: Measure radioactivity (scintillation) or fluorescence polarization.

  • Success Metric: An IC₅₀ < 50 nM indicates successful engagement of the FLAP pocket.

Protocol B: The "Aniline Alert" Selectivity Screen (The "Off-Target" Check)

This is critical for this specific structure to rule out promiscuous covalent binding.

  • GSH Trapping Assay: Incubate the compound (10 µM) with human liver microsomes (HLM) and Glutathione (GSH) for 60 mins.

  • Analysis: Analyze via LC-MS/MS.

  • Interpretation: Detection of GSH-adducts indicates the aniline is oxidizing to a reactive quinone imine. High selectivity requires < 1% adduct formation.

Protocol C: Functional Whole Blood Assay (LTA4 vs LTB4)

Validates that the compound inhibits the pathway in a physiological context.

  • Induction: Stimulate human whole blood with Calcium Ionophore (A23187) to trigger the arachidonic acid cascade.

  • Measurement: Quantify LTB4 (FLAP dependent) and PGE2 (COX dependent) via ELISA.

  • Selectivity Calculation:

    
    
    
    • Target: Index > 500 (Indicates no inhibition of COX enzymes).

Screening Workflow Visualization

This workflow ensures that "false positives" (compounds that kill cells rather than inhibiting FLAP) are eliminated early.

Screening_Cascade Step1 Step 1: FLAP Binding Assay (Fluorescence Polarization) Decision1 IC50 < 50 nM? Step1->Decision1 Step2 Step 2: Human Whole Blood Assay (LTB4 vs PGE2 Readout) Decision2 Selectivity Index > 100? Step2->Decision2 Step3 Step 3: Metabolic Stability (GSH Trapping / Ames Test) Decision3 Reactive Metabolites? Step3->Decision3 Step4 Step 4: Selectivity Profiling (Panel: 5-LOX, 12-LOX, COX-1/2) Decision1->Step2 Yes Stop1 Discard Decision1->Stop1 No (Inactive) Decision2->Step3 Yes Stop2 Discard Decision2->Stop2 No (COX off-target) Decision3->Step4 No (Stable) Stop3 Re-engineer Aniline Decision3->Stop3 Yes (Toxic)

Figure 2: Screening Cascade. The critical "Go/No-Go" decision for this scaffold is Step 3 (Metabolic Stability) due to the aniline moiety.

References

  • Dixon, R. A., et al. (1990). "Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis." Nature, 343(6255), 282-284. Link

  • Evans, J. F., et al. (1991). "The preparation and characterization of the leukotriene biosynthesis inhibitor MK-886." Canadian Journal of Physiology and Pharmacology, 69(12). (Describes the Quinoline-Indole scaffold).
  • Hutchinson, J. H., et al. (2009). "5-Lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-(4-chlorobenzyl)-5-isopropyl-1H-indol-2-yl]-2,2-dimethylpropionic acid (MK-591)." Journal of Medicinal Chemistry, 52(19), 5803-5815. Link

  • Stock, N., et al. (2011). "5-Lipoxygenase-activating protein (FLAP) inhibitors." Progress in Medicinal Chemistry, 50, 1-42. (Review of the quinoline-methoxy pharmacophore).
  • European Patent EP0419049A1. "Quinolinylmethoxyindoles as inhibitors of leukotriene biosynthesis." (Describes the synthesis of the title aniline intermediate). Link

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(Quinolin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The lifecycle of a chemical compound within a research and development setting extends far beyond its synthesis and application; it concludes with its safe and compliant disposal. For novel compounds like 4-(Quinolin-2-ylmethoxy)aniline, which possess a quinoline and an aniline moiety, a rigorous approach to waste management is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. Quinoline and aniline derivatives are often associated with significant toxicological profiles, including potential carcinogenicity and high aquatic toxicity.[1][2] Therefore, establishing a robust disposal protocol is a critical responsibility for every researcher handling this compound.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-(Quinolin-2-ylmethoxy)aniline, grounded in established safety protocols and regulatory standards. It is designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with confidence and precision, ensuring the safety of personnel and the protection of our environment.

Part 1: Hazard Assessment and Immediate Safety

Understanding the "why" behind stringent disposal procedures begins with a thorough hazard assessment. While a specific Safety Data Sheet (SDS) for 4-(Quinolin-2-ylmethoxy)aniline is not widely available, its structural components—a quinoline core and an aniline derivative—provide a strong basis for inferring its hazard profile. Aniline itself is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[3] It is also very toxic to aquatic life with long-lasting effects. Quinoline derivatives are studied for their potent biological activities, which underscores the need for cautious handling.[1][4][5]

Inferred Hazard Profile

Based on its constituent moieties, 4-(Quinolin-2-ylmethoxy)aniline should be handled as a hazardous substance with the potential for significant health and environmental effects.

Hazard Category Potential Risks & GHS Classification (Inferred) Primary Safety Consideration
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled. (GHS Category 3)[6]Prevent all direct contact, ingestion, and inhalation.
Serious Health Hazards Suspected Carcinogen & Mutagen . (GHS Category 2)[2]Minimize exposure to the lowest feasible levels.
Skin & Eye Damage May cause skin irritation/sensitization and serious eye damage . (GHS Category 1/2)[7]Always wear appropriate gloves and eye protection.
Environmental Hazard Very toxic to aquatic life with long-lasting effects. (GHS Category 1)[8]Prevent any release into the environment, including drains and waterways.[3][7][8]
Required Personal Protective Equipment (PPE)

When handling waste containing 4-(Quinolin-2-ylmethoxy)aniline, a comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous material.[9]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[7]

  • Eye Protection: Use chemical safety goggles or a face shield that conforms to appropriate government standards (e.g., NIOSH or EN 166).[7][10]

  • Body Protection: A fully fastened laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron or a full-body suit may be necessary.[7]

  • Respiratory Protection: All handling of solid waste or preparation of waste solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][11]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Contain: Cover the spill with a non-flammable absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[6][12]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water.[11] All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Part 2: Step-by-Step Disposal Protocol

The disposal of 4-(Quinolin-2-ylmethoxy)aniline must follow a systematic process that complies with institutional policies and national regulations, such as those from the Environmental Protection Agency (EPA).[13][14]

Step 1: Waste Identification and Segregation

Proper segregation is the first step in compliant waste management.

  • Designate as Hazardous Waste: All waste containing 4-(Quinolin-2-ylmethoxy)aniline, including pure compound, contaminated consumables (e.g., gloves, wipes, pipette tips), and reaction residues, must be classified as hazardous waste.[12][13]

  • Segregate at the Source: Do not mix this waste stream with non-hazardous trash or other incompatible chemical waste.[15] Mixing can lead to dangerous chemical reactions and complicates the final disposal process. Store separately from incompatible materials like strong oxidizing agents.[3][16]

Step 2: Container Selection and Labeling

The waste container is the primary method of containment and communication of the hazard.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[9] Plastic containers are often preferred over glass to minimize the risk of breakage.[13] The container must be in good condition.[15]

  • Labeling: This is a critical regulatory requirement.[17] The label must be securely affixed to the container and completed as soon as the first drop of waste is added. Use your institution's official hazardous waste tag or label, which must include:

    • The words "Hazardous Waste" .[13][15]

    • The full chemical name : "4-(Quinolin-2-ylmethoxy)aniline". Do not use abbreviations or chemical formulas.[13][15]

    • For mixtures, list all constituents and their approximate percentages .[13][15]

    • The date of waste generation (accumulation start date).[13]

    • The Principle Investigator's name and laboratory information.[13]

    • Clear indication of the associated hazards (e.g., checking boxes for "Toxic" and "Environmental Hazard").[13]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[15]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[9][15] Do not leave funnels in the container.[15]

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Storage Location: Store the waste in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[9] Ensure the storage location does not obstruct emergency exits.[16]

Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through a licensed and approved waste management facility.[11]

  • Contact EHS: When the waste container is approximately 90% full, or as per your institution's policy, submit a chemical waste pickup request to your EHS office.[13][15]

  • Documentation: Ensure all associated paperwork, such as the waste tag and any internal forms, is completed accurately. This documentation tracks the waste from generation to final disposal, a key component of the EPA's Resource Conservation and Recovery Act (RCRA).[13][14][18]

  • Never Use Drains or Trash: Under no circumstances should 4-(Quinolin-2-ylmethoxy)aniline or its containers be disposed of in the regular trash or poured down the sanitary sewer.[8][13][19] This is illegal and poses a significant threat to the environment.

Part 3: Visualization of the Disposal Workflow

To ensure clarity and procedural adherence, the following diagram outlines the complete workflow for the proper disposal of 4-(Quinolin-2-ylmethoxy)aniline.

G Workflow for Disposal of 4-(Quinolin-2-ylmethoxy)aniline Waste cluster_0 In-Lab Procedures cluster_1 EHS Coordination & Final Disposal cluster_key Key A Step 1: Generate Waste (e.g., unused compound, contaminated gloves, residues) B Step 2: Identify as Hazardous & Segregate (Keep separate from other waste streams) A->B C Step 3: Select Compliant Container (Chemically compatible, leak-proof, good condition) B->C D Step 4: Immediately Affix & Fill Out Hazardous Waste Label (Full chemical name, hazards, dates, PI info) C->D E Step 5: Store in Satellite Accumulation Area (SAA) (Secondary containment, container closed, secure location) D->E F Step 6: Container is Full (or per policy) E->F Transition from Lab to EHS G Step 7: Submit Waste Pickup Request to EHS (Complete all required documentation) F->G H Step 8: EHS Collects Waste (Waste is transported by trained personnel) G->H I Step 9: Final Disposal (Transported to a licensed hazardous waste facility) H->I key_lab Lab Responsibility key_ehs EHS Responsibility

Caption: Disposal workflow from generation to final disposal.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. For compounds like 4-(Quinolin-2-ylmethoxy)aniline, where the potential for harm is significant, adherence to a detailed and compliant disposal protocol is paramount. By following the steps outlined in this guide—from accurate hazard assessment and use of PPE to proper segregation, labeling, and coordination with EHS—researchers can effectively mitigate risks, ensure regulatory compliance, and uphold their commitment to a safe and sustainable laboratory environment.

References

  • Environmental Health and Safety, University of Tennessee. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • Safety-Kleen. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • DENIOS. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]

  • Brady. (2023, April 26). HazCom Standard: a Guide to OSHA's HCS Compliance. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Penta Chemicals. (2025, April 8). Aniline - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • Pandawa Institute Journals. (2025, June 26). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, March 25). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • ResearchGate. (2025, July 11). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]

  • Fisher Scientific. (2023, September 5). 4-[(6-Methylpyrazin-2-yl)oxy]aniline - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021, November 30). Safety Data Sheet: aniline. Retrieved from [Link]

  • Djamel, D., et al. (2011). 4,4′-Methylenebis{N-[(E)-quinolin-2-ylmethylidene]aniline}.
  • Hoffman Fine Chemicals. (n.d.). CAS 2133006-65-0 | 4-((2-Methylquinolin-4-yl)methyl)aniline. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.